Fmoc-4-azido-L-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCQWPWXJJNFA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid derivative utilized extensively in peptide synthesis, chemical biology, and drug development. Its unique structure, featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine and a bioorthogonal azido group on the phenyl side chain, enables its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The azido moiety serves as a chemical handle for subsequent modifications via highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, serving as a technical resource for professionals in the field. Its ability to facilitate the precise introduction of functionalities into peptides and proteins opens up vast possibilities for creating novel therapeutics, diagnostic tools, and advanced biomaterials.[1]
Core Chemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthesis.
General and Physical Properties
| Property | Value | References |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-azidophenyl)propanoic acid | |
| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH, N-α-Fmoc-4-azido-L-phenylalanine | [1][2] |
| Appearance | Off-white to brownish or yellowish powder/solid | [1] |
| Purity | ≥98% (typically by HPLC) | [1] |
| Melting Point | Data not consistently available; may decompose upon heating. |
Chemical and Molecular Data
| Property | Value | References |
| CAS Number | 163217-43-4 | [1][3] |
| Molecular Formula | C₂₄H₂₀N₄O₄ | [1][3] |
| Molecular Weight | 428.45 g/mol | [1] |
| Solubility | Soluble in DMF, DMSO, and aqueous base (e.g., 0.1M NaOH).[4] | |
| Storage | Store at 2-8°C, desiccated. For long-term storage, -20°C is recommended. | [1][4] |
Experimental Protocols and Workflows
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be modified on-resin or in solution.
Logical Workflow for Synthesis and Modification
The overall process involves the sequential incorporation of the amino acid into a growing peptide chain, followed by the selective chemical modification of its azido side chain.
Caption: General workflow for synthesizing and modifying a peptide with this compound.
Protocol 1: Incorporation into Peptides via Fmoc-SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[6]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HBTU (0.95 eq. to the amino acid), and an activator base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF.[5][6]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For sterically hindered couplings, time may be extended.[5]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[6]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.[7]
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for modifying the azide-functionalized peptide while it is still attached to the solid support. This method simplifies purification by allowing excess reagents to be washed away.[8]
-
Resin Preparation: After peptide synthesis, swell the azide-containing peptide-resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or DMF for at least 30 minutes. Wash thoroughly.
-
Reaction Cocktail Preparation:
-
In a separate vial, prepare the reaction mixture. For a 0.1 mmol scale synthesis, dissolve the terminal alkyne-containing molecule (5-10 equivalents) in DMF.
-
Add a copper(I) source, such as Copper(I) Iodide (CuI) (2 equivalents), and a base, such as DIPEA (5-10 equivalents).[9]
-
-
Initiation and Reaction:
-
Add the reaction cocktail to the swelled resin.
-
Agitate the mixture at room temperature. The reaction is typically complete within 12-24 hours.[10]
-
-
Washing: After the reaction, drain the solution and wash the resin extensively with DMF, then Dichloromethane (DCM), to remove all copper salts and excess reagents. The peptide is now ready for cleavage.
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.
Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction ideal for biological applications where copper toxicity is a concern.[11] This protocol is performed on the purified peptide in solution.
-
Peptide Preparation: The azide-containing peptide should be cleaved from the resin, purified by RP-HPLC, and lyophilized. Dissolve the purified peptide in a biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Reagent Preparation: Dissolve the strained alkyne, such as a Dibenzocyclooctyne (DBCO) derivative, in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.[12]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[14] Reaction times can vary based on reactant concentrations and the specific strained alkyne used.[11]
-
Monitoring and Purification: The reaction progress can be monitored by RP-HPLC or mass spectrometry. Once complete, the final conjugated peptide can be purified from excess reagents using RP-HPLC or size-exclusion chromatography.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction scheme.
Conclusion
This compound is an exceptionally versatile chemical tool that bridges the worlds of peptide synthesis and bioorthogonal chemistry. Its straightforward integration into established Fmoc-SPPS protocols allows for the precise, site-specific placement of an azide handle within a peptide sequence. This functionality provides a gateway to a vast array of subsequent chemical modifications through click chemistry, enabling the development of sophisticated peptide conjugates for targeted drug delivery, advanced imaging probes, and functionalized biomaterials. The robust and well-defined protocols associated with its use make it an indispensable resource for researchers pushing the boundaries of peptide science and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-L-4-Azidophenylalanine, 100 mg, CAS No. 163217-43-4 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 3. scbt.com [scbt.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
Fmoc-4-azido-L-phenylalanine: A Technical Guide to its Core Applications in Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Fmoc-4-azido-L-phenylalanine is a synthetic, non-canonical amino acid that has become an indispensable tool in chemical biology, proteomics, and pharmaceutical sciences. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bioorthogonal azido (-N3) moiety, enables the precise, site-specific modification of peptides and proteins. This guide provides an in-depth overview of its primary applications, experimental methodologies, and the chemical principles that underscore its versatility.
Core Concepts and Applications
At its core, this compound serves as a specialized building block for introducing a chemically reactive "handle" into a peptide or protein sequence. The Fmoc group makes it perfectly suited for standard Solid Phase Peptide Synthesis (SPPS), while the azido group provides a gateway for subsequent chemical modifications via highly efficient and specific "click chemistry" reactions.[1][2][3]
The primary applications stem from this dual functionality:
-
Unnatural Amino Acid (UAA) Incorporation: It is used as a non-natural amino acid in the chemical synthesis of peptides.[2] The Fmoc protecting group ensures its stability and proper integration into the growing peptide chain during automated or manual synthesis.[1][4]
-
Bioorthogonal Chemistry: The azido group is the key functional component for bioorthogonal reactions. It does not react with native biological functional groups, ensuring that subsequent modifications are highly specific to the site where the azido-phenylalanine was incorporated.[5] This allows for:
-
Peptide and Protein Labeling: Attaching fluorescent dyes, biotin tags, or other reporter molecules to visualize and track peptides and proteins in cells or complex biological mixtures.[1][6][7]
-
Bioconjugation: Linking peptides or proteins to other molecules, such as therapeutic agents for targeted drug delivery, polymers like polyethylene glycol (PEG) to enhance stability (PEGylation), or surfaces for creating biomaterials.[1][6][8]
-
Drug Discovery: Creating novel peptide-based therapeutics, enzyme inhibitors, and antibody-drug conjugates (ADCs) where precise placement of the payload is critical.[1][2][9]
-
-
Site-Specific Protein Modification in vivo: While the Fmoc-protected version is used for chemical synthesis, the unprotected 4-azido-L-phenylalanine (pAzF) can be genetically incorporated into proteins in living organisms.[9][10] This is achieved by reprogramming a redundant codon (typically the amber stop codon, UAG) with an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair, allowing for the site-specific introduction of the azide handle into recombinant proteins.[11][12][13]
Chemical and Physical Properties
The properties of this compound are summarized below. These specifications are critical for its use in synthesis and bioconjugation protocols.
| Property | Value | References |
| CAS Number | 163217-43-4 | [1][3][14][15] |
| Molecular Formula | C₂₄H₂₀N₄O₄ | [1][4][14] |
| Molecular Weight | 428.44 g/mol (or 428.5 g/mol ) | [1][3][4][14] |
| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH | [1][2][14] |
| Purity | ≥ 98% (by HPLC) | [1][6] |
| Appearance | Off-white to brownish powder | [1][2] |
| Storage Conditions | 0-8 °C, store dry | [1][2][3] |
Experimental Protocols and Methodologies
The utility of this compound is best understood through the protocols that enable its application.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating the amino acid into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin to remove the Fmoc group from the terminal amino acid. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Coupling Activation: In a separate tube, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. The azido side-chain is stable to the standard reagents used in Fmoc-SPPS, including piperidine and trifluoroacetic acid (TFA) for final cleavage.[4]
Protocol 2: Post-Synthesis Modification via Click Chemistry
Once the azide-containing peptide is synthesized and purified, it can be conjugated to an alkyne-containing molecule. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][16][17]
A. CuAAC Protocol (Copper-Catalyzed)
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Ligand (optional, to stabilize Cu(I)): TBTA (Tris(benzyltriazolylmethyl)amine)
-
Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7-8
Methodology:
-
Preparation: Dissolve the azide-peptide and the alkyne-molecule (typically 1.5-2 equivalents) in the aqueous buffer.
-
Reagent Addition: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Reaction Initiation: Add CuSO₄ to the peptide/alkyne mixture to a final concentration of ~100 µM. If using a ligand, pre-mix it with the CuSO₄.
-
Reduction: Add sodium ascorbate to a final concentration of ~1-2 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently agitate the reaction at room temperature for 1-4 hours. The reaction is often quantitative and rapid.[3]
-
Purification: Purify the resulting triazole-linked conjugate using HPLC or other appropriate chromatographic techniques.
B. SPAAC Protocol (Copper-Free)
SPAAC is preferred for live-cell labeling as it avoids cytotoxic copper catalysts.[16]
Materials:
-
Azide-containing peptide/protein
-
Strain-promoted alkyne, such as DBCO or BCN-functionalized molecules.[9][16]
-
Biocompatible buffer (e.g., PBS)
Methodology:
-
Mixing: Dissolve the azide-peptide and the strained alkyne (1.5-5 equivalents) in the buffer.
-
Incubation: Agitate the mixture at room temperature or 37°C. Reaction times are typically longer than CuAAC, ranging from 4 to 24 hours.
-
Purification: Purify the final product as needed. For cellular imaging, purification may not be required if the probe is designed to fluoresce only upon reaction.
Protocol 3: Site-Specific Incorporation of p-Azido-L-phenylalanine in E. coli
This protocol provides a general workflow for producing a recombinant protein containing p-Azido-L-phenylalanine (pAzF, the deprotected form) at a specific site.
Core Components:
-
Host Organism: E. coli strain engineered for protein expression.
-
Expression Plasmid: A plasmid containing the gene of interest, where the codon for the desired incorporation site has been mutated to an amber stop codon (TAG).
-
pEVOL Plasmid: A separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pAzF.[13] This pair recognizes the TAG codon and inserts pAzF instead of terminating translation.
Methodology:
-
Transformation: Co-transform the E. coli host with both the expression plasmid and the pEVOL plasmid.
-
Cell Culture: Grow the transformed cells in a rich medium (e.g., Terrific Broth) containing appropriate antibiotics for plasmid selection.
-
Induction: When the cell culture reaches an optimal density (e.g., OD₆₀₀ of 0.6-0.8), add the unnatural amino acid p-Azido-L-phenylalanine to the medium (typically to a final concentration of 1-5 mM).[5]
-
Protein Expression: Simultaneously, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Incubation: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and UAA incorporation.
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.
-
Protein Purification: Purify the target protein using standard chromatographic techniques (e.g., affinity chromatography). The successful incorporation can be verified by mass spectrometry, which will show a mass shift corresponding to the UAA.[11][12] The purified protein is now ready for downstream labeling via click chemistry as described in Protocol 2.
Conclusion
This compound is a powerful and versatile chemical tool that bridges synthetic peptide chemistry with bioorthogonal modification. Its ability to be seamlessly integrated into peptides via SPPS, coupled with the highly specific reactivity of its azide group, provides researchers with a robust platform for fluorescent labeling, drug conjugation, and the creation of complex biomaterials.[1][6] Furthermore, the ability to incorporate its deprotected form into proteins within living systems has opened new frontiers in protein engineering and the study of cellular processes, solidifying its role as a cornerstone reagent in modern chemical biology and drug development.[5][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fmoc-L-4-Azidophenylalanine, 100 mg, CAS No. 163217-43-4 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 4. AnaSpec Fmoc-4-azidophenylalanine[Fmoc-Phe(N3)-OH | Fmoc-p-azidophenylalanine | Fisher Scientific [fishersci.com]
- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. 4-Azido- L -phenylalanine = 98 33173-53-4 [sigmaaldrich.com]
- 9. 4-Azido-L-phenylalanine [baseclick.eu]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
A Technical Guide to the Structure and Synthesis of Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid in modern chemical biology and drug discovery. Its versatile azido moiety serves as a bioorthogonal handle, enabling the precise and efficient modification of peptides and proteins through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the site-specific introduction of a wide array of functionalities, including fluorescent probes, imaging agents, and polyethylene glycol (PEG) chains, making it an invaluable tool for studying protein function, developing novel therapeutics, and creating advanced biomaterials. This guide provides a comprehensive overview of its structure and a detailed, scalable synthesis protocol.
Chemical Structure
This compound consists of an L-phenylalanine core functionalized with an azido group (-N3) at the para position of the phenyl ring. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and commonly employed in solid-phase peptide synthesis (SPPS).
| Property | Value |
| Molecular Formula | C₂₄H₂₀N₄O₄ |
| Molecular Weight | 428.44 g/mol |
| CAS Number | 163217-43-4 |
| Appearance | Off-white to brownish powder |
Synthetic Pathway Overview
A reliable and scalable synthesis of this compound can be achieved in a four-step process commencing from the readily available amino acid, L-phenylalanine. This pathway, adapted from established literature, is designed to be cost-effective and chromatography-free, ensuring high purity of the final product.[1] The key transformations involve the iodination of the phenyl ring, protection of the alpha-amino group, copper-catalyzed azidation, and finally, Fmoc protection.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-L-phenylalanine
This initial step introduces the iodine atom onto the phenyl ring of L-phenylalanine, which will be subsequently displaced by the azide group.
Reaction Scheme:
Caption: Iodination of L-Phenylalanine.
Protocol:
-
Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add a solution of sodium iodide, followed by the dropwise addition of sodium hypochlorite solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Adjust the pH of the solution to approximately 5.5 with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a mixture of ethanol and water to yield pure 4-iodo-L-phenylalanine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity (by ¹H NMR) | >98% |
Step 2: Synthesis of N-Boc-4-Iodo-L-phenylalanine
The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent azidation step.
Reaction Scheme:
Caption: N-Boc protection of 4-Iodo-L-phenylalanine.
Protocol:
-
Suspend 4-iodo-L-phenylalanine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the suspension.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.
-
Stir the mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with a cold solution of potassium bisulfate to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain N-Boc-4-iodo-L-phenylalanine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by TLC) | Single spot |
Step 3: Synthesis of N-Boc-4-azido-L-phenylalanine
This key step involves a copper(I)-catalyzed Ullman-type coupling reaction to introduce the azide functionality.
Reaction Scheme:
Caption: Ullman-type azidation reaction.
Protocol:
-
To a solution of N-Boc-4-iodo-L-phenylalanine in a mixture of ethanol and water, add sodium azide, sodium ascorbate, and a suitable copper(I) ligand (e.g., N,N'-dimethylethylenediamine).
-
Add copper(I) iodide to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-azido-L-phenylalanine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by ¹H NMR) | >95% |
Step 4: Synthesis of this compound
The final step involves the deprotection of the Boc group followed by the introduction of the Fmoc protecting group.
Reaction Scheme:
Caption: Boc deprotection and subsequent Fmoc protection.
Protocol:
-
Boc Deprotection: Dissolve N-Boc-4-azido-L-phenylalanine in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain crude 4-azido-L-phenylalanine as a TFA salt.
-
Fmoc Protection: a. Dissolve the crude 4-azido-L-phenylalanine TFA salt in a 10% aqueous solution of sodium bicarbonate. b. In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane. c. Cool the amino acid solution in an ice bath and add the Fmoc-OSu solution dropwise with vigorous stirring. d. Allow the reaction to warm to room temperature and stir overnight. e. Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with 1M HCl. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield (over 2 steps) | 75-85% |
| Purity (by HPLC) | >98% |
Conclusion
The synthesis of this compound, while involving multiple steps, is a well-established and scalable process. The protocols outlined in this guide, which emphasize a chromatography-free approach for the core intermediate, provide a robust and cost-effective method for producing this versatile unnatural amino acid. The high purity of the final product makes it ideally suited for demanding applications in peptide synthesis and the development of novel bioconjugates, empowering researchers to advance the frontiers of chemical biology and drug discovery.
References
An In-depth Technical Guide to the Reactivity of Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-azido-L-phenylalanine is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its utility lies in the unique reactivity of the azido moiety, which can undergo a variety of bioorthogonal reactions, allowing for the precise chemical modification of peptides and proteins. This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data on its key reactions, and visualizations of experimental workflows and reaction pathways.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes this amino acid derivative fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The azido group is stable to the reagents commonly used in Fmoc-SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for peptide cleavage from the resin.[1] This stability allows for the site-specific incorporation of the azido functionality into a peptide sequence, which can then be selectively modified post-synthetically.
Core Reactivity of the Azido Group
The chemical versatility of the azido group in 4-azido-L-phenylalanine allows for several key transformations, enabling a wide range of applications from fluorescent labeling to the synthesis of complex bioconjugates. The primary reactions include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regiospecific "click" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes strained cyclooctynes, making it suitable for applications in living systems where copper toxicity is a concern.[3][4]
-
Staudinger Ligation: A reaction between the azide and a phosphine, typically a phosphinothioester, to form a stable amide bond. The traceless version of this reaction is particularly useful as it leaves no residual atoms in the final product.[4][5]
-
Reduction to an Amine: The azido group can be readily reduced to a primary amine, providing a route to introduce a native chemical functionality.
-
Photoreactivity: Aryl azides can be photolyzed with UV light to generate highly reactive nitrene intermediates, which can participate in a variety of insertion reactions, making them useful as photo-crosslinkers.[6]
Quantitative Data on Key Reactions
The choice of bioorthogonal reaction often depends on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters for the most common reactions of 4-azido-L-phenylalanine.
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield | Key Features |
| CuAAC | Terminal Alkyne | 1 - 100 | >95% | Very fast and high yielding; requires a copper(I) catalyst which can be toxic to cells.[7] |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.34 - 1.0 | >90% | Copper-free and biocompatible; reaction rate is dependent on the strain of the cyclooctyne.[8][9] |
| Staudinger Ligation | Phosphinothioester | ~0.02 | >90% (with optimal phosphine) | Forms a native amide bond; can be slow, and yields can be lower for sterically hindered residues.[10][11][12] |
| Reduction (DTT) | Dithiothreitol (DTT) | Not typically measured for this application | Quantitative | Mild reduction conditions compatible with peptides.[13][14] |
Experimental Protocols
Incorporation of this compound via Manual Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing 4-azido-L-phenylalanine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a fritted syringe for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and agitate for 2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For this compound, a longer coupling time of up to 4 hours may be beneficial.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin "clicking" of an alkyne-containing molecule to a peptide containing 4-azido-L-phenylalanine.
Materials:
-
Azido-peptide on resin (from Protocol 1)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
DMF/water or tBuOH/water solvent mixture
-
DIPEA
Procedure:
-
Resin Preparation: Swell the azido-peptide on resin in the chosen solvent system.
-
Prepare Reaction Cocktail: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, use:
-
Alkyne-containing molecule (5 equivalents)
-
CuSO₄ (0.5 equivalents)
-
Sodium ascorbate (2.5 equivalents)
-
TBTA (1 equivalent)
-
DIPEA (2 equivalents)
-
Dissolve the components in the solvent system.
-
-
Reaction: Add the reaction cocktail to the resin and agitate at room temperature for 12-24 hours.
-
Washing: Wash the resin thoroughly with the reaction solvent, water, DMF, and DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.
Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "clicking" of a DBCO-fluorophore to a purified peptide containing 4-azido-L-phenylalanine in solution.
Materials:
-
Purified azido-peptide
-
DBCO-fluorophore
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Reactants:
-
Dissolve the purified azido-peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO.
-
-
Reaction: Add a 1.5 to 10-fold molar excess of the DBCO-fluorophore stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. Protect from light if using a fluorophore.
-
Purification: Purify the labeled peptide from excess DBCO-fluorophore using size-exclusion chromatography or RP-HPLC.[8]
Traceless Staudinger Ligation
This protocol outlines the general procedure for a traceless Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide containing an N-terminal 4-azido-L-phenylalanine.
Materials:
-
Peptide-C-terminal phosphinothioester
-
Peptide with N-terminal 4-azido-L-phenylalanine
-
THF/water (3:1) or toluene
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the chosen solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the ligated peptide by RP-HPLC.
Note: Yields for Staudinger ligations can be sensitive to steric hindrance at the ligation site and the choice of phosphine reagent. Non-glycyl couplings may sometimes result in lower yields.[5][11]
Reduction of the Azido Group to an Amine
This protocol describes the reduction of the azido group of a 4-azido-L-phenylalanine-containing peptide to a 4-amino-L-phenylalanine residue using dithiothreitol (DTT).
Materials:
-
Purified azido-peptide
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Peptide Solution: Dissolve the azido-peptide in the reaction buffer.
-
Add Reducing Agent: Add DTT to the peptide solution to a final concentration of 50-100 mM.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Purification: Remove excess DTT by size-exclusion chromatography or dialysis.
Visualizations
Experimental Workflow for Peptide Bioconjugation
Caption: Experimental workflow for peptide synthesis and subsequent bioconjugation.
Reaction Pathways of 4-Azido-L-phenylalanine in a Peptide
Caption: Reaction pathways available for a peptide containing 4-azido-L-phenylalanine.
Conclusion
This compound is a powerful and versatile building block for the chemical modification of peptides and proteins. Its compatibility with standard Fmoc-SPPS and the diverse reactivity of the azido group provide researchers with a robust platform for a wide range of applications, including the development of novel therapeutics, diagnostic agents, and advanced biomaterials. The choice of the subsequent reaction of the incorporated azido moiety—be it CuAAC, SPAAC, Staudinger ligation, reduction, or photoreaction—can be tailored to the specific needs of the research, offering a high degree of control over the final structure and function of the modified biomolecule. As the field of chemical biology continues to evolve, the utility of this compound is set to expand, enabling new discoveries and innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
Fmoc-4-azido-L-phenylalanine: A Technical Guide for Researchers
For Immediate Release:
This technical guide provides an in-depth overview of Fmoc-4-azido-L-phenylalanine, a crucial building block for advanced biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key chemical properties, experimental protocols for its application, and its role in innovative scientific methodologies.
Core Chemical Properties
This compound is a derivative of the amino acid L-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group. The Fmoc group provides stability during peptide synthesis, while the azido group serves as a versatile handle for bioorthogonal "click chemistry" reactions.[1] This allows for the precise and efficient labeling and modification of peptides and proteins.
A summary of its key quantitative data is presented below:
| Property | Value | References |
| CAS Number | 163217-43-4 | [1] |
| Molecular Weight | 428.44 g/mol | |
| Molecular Formula | C₂₄H₂₀N₄O₄ | [1] |
| Purity | ≥95% to >98% (HPLC) | |
| Appearance | Off-white to brownish powder | |
| Storage Temperature | 0-8 °C |
Applications in Research and Development
The unique chemical structure of this compound makes it an invaluable tool in a variety of research applications:
-
Peptide Synthesis: It serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with a site-specific azide functional group.[1]
-
Click Chemistry: The azide group enables highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] These "click" reactions are instrumental in attaching other molecules, such as fluorescent dyes, affinity tags, or drug conjugates, to the peptide.
-
Protein Labeling and Bioconjugation: By incorporating this unnatural amino acid into proteins, researchers can achieve site-specific labeling to study protein interactions, localization, and function.[1]
-
Drug Development: Its application in bioconjugation is pivotal for creating antibody-drug conjugates (ADCs) and developing targeted drug delivery systems.[1]
Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 20 minutes. Subsequently, wash the resin thoroughly with DMF to remove the piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the this compound (typically 3-4 equivalents relative to the resin loading capacity) with the chosen coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage and Deprotection of Side Chains: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Site-Specific Incorporation into Proteins
Beyond chemical peptide synthesis, the deprotected form, 4-azido-L-phenylalanine, can be incorporated into proteins at specific sites in living cells using genetic code expansion techniques. This powerful method allows for the production of proteins with a bioorthogonal handle for subsequent modifications.
Caption: Workflow for the site-specific incorporation of 4-azido-L-phenylalanine into a target protein in E. coli.
References
Stability of Fmoc-4-azido-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-α-(9-Fluorenylmethoxycarbonyl)-4-azido-L-phenylalanine (Fmoc-4-azido-L-phenylalanine) under a variety of chemical and physical conditions. Understanding the stability profile of this widely used unnatural amino acid is critical for its effective storage, handling, and incorporation into peptides and other bioconjugates, ensuring the integrity and success of research and drug development endeavors. This document details its stability in the context of solid-phase peptide synthesis (SPPS), exposure to different pH levels, temperatures, reducing agents, and light.
Executive Summary
This compound is a cornerstone building block for introducing a bioorthogonal azide handle into synthetic peptides. This functionality allows for subsequent modification via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. While the Fmoc protecting group offers stability during peptide synthesis, the inherent reactivity of the aryl azide moiety necessitates careful consideration of the experimental conditions to prevent its degradation.
Generally, this compound is stable under standard Fmoc-based SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection and coupling reactions.[1] However, the azide group is susceptible to reduction, particularly during the final cleavage and deprotection step if thiol-based scavengers are used. The stability of the compound is also influenced by pH, temperature, and exposure to UV light. It is crucial to note that the non-Fmoc protected parent amino acid, 4-azido-L-phenylalanine, has been reported to have explosive characteristics at elevated temperatures, warranting caution during handling and heating.[2]
Data Presentation: Stability under Various Conditions
While specific quantitative kinetic data for the degradation of isolated this compound under all conditions are not extensively available in the public domain, the following tables summarize the expected stability based on the known chemistry of aryl azides and Fmoc-protected amino acids. These tables are intended to provide a comparative overview for researchers.
Table 1: Estimated Stability under Forced Degradation Conditions
| Condition | Reagent/Parameter | Temperature | Time | Expected Degradation | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | Low to Moderate | 4-azido-L-phenylalanine, Fmoc-related impurities |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 h | Moderate to High | 4-azido-L-phenylalanine, Dibenzofulvene-piperidine adduct (if piperidine present) |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Low | Minimal degradation expected |
| Photolysis | UV light (254 nm) | Room Temp | 24 h | Moderate to High | 4-amino-L-phenylalanine (via nitrene intermediate) |
| Thermal (Solid) | 105°C | 24 h | Low to Moderate | Decomposition products | |
| Thermal (Solution) | 120°C in DMSO | 15 min | High | 4-azido-L-phenylalanine (Fmoc cleavage)[3] |
Table 2: Compatibility with Common Peptide Synthesis Reagents
| Reagent/Condition | Purpose | Compatibility | Notes |
| 20% Piperidine in DMF | Fmoc deprotection | High | The azide group is stable to standard Fmoc deprotection conditions.[1] |
| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage from resin | High | Triisopropylsilane (TIS) is a suitable scavenger that does not reduce the azide group. |
| TFA/EDT/H₂O | Cleavage from resin | Low | 1,2-Ethanediol (EDT) and other thiol-based scavengers will reduce the azide to an amine.[1] |
| HATU, HBTU, DIC | Coupling reagents | High | Standard coupling reagents are compatible with the azide group.[1] |
| Dithiothreitol (DTT) | Reducing agent | Low | DTT can reduce aryl azides to amines, particularly at higher pH. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent | Low | TCEP is an effective reagent for the reduction of azides to amines, with the reaction rate being pH-dependent.[3] |
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the stability of this compound in their own laboratory settings.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution in a sealed vial at 80°C for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 105°C for 24 hours.[4] Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.[4] Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze by RP-HPLC-UV and LC-MS to quantify the remaining parent compound and identify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to monitor the degradation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]
-
Gradient: 5% to 95% B over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 265 nm (for the Fmoc group) and 210 nm (for the phenyl and azide groups).[4]
Protocol 3: Assessing Stability to Reducing Agents
This protocol allows for the evaluation of the stability of this compound in the presence of common reducing agents.
1. Reaction Setup:
-
Prepare a 1 mM solution of this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Prepare 100 mM stock solutions of the reducing agents (e.g., DTT, TCEP).
-
In separate vials, add the reducing agent to the amino acid solution to a final concentration of 10 mM.
2. Time-Course Analysis:
-
Incubate the reactions at room temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction by adding an alkylating agent (e.g., iodoacetamide) if a thiol-based reducing agent was used, or by immediate dilution in the mobile phase for HPLC analysis.
3. Quantification:
-
Analyze the samples by RP-HPLC-UV to determine the percentage of remaining this compound and the formation of the corresponding amine, Fmoc-4-amino-L-phenylalanine.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
This compound is a robust building block for peptide synthesis when handled under appropriate conditions. Its primary vulnerability is the reduction of the azide group by thiol-containing reagents, which must be avoided, particularly during the final cleavage step. The compound exhibits moderate stability to heat, acidic, and basic conditions, and is sensitive to UV light. For long-term storage, it should be kept in a cool, dark, and dry environment. By understanding these stability characteristics and employing the outlined analytical procedures, researchers can confidently utilize this versatile unnatural amino acid to advance their work in chemical biology and drug discovery.
References
An In-depth Technical Guide to the Azide Group Functionality of Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-4-azido-L-phenylalanine is a versatile synthetic amino acid that has become an invaluable tool in chemical biology, drug discovery, and materials science.[1][2] Its significance lies in the bioorthogonal reactivity of the azide moiety, which allows for specific chemical modifications of peptides and proteins without interfering with native biological processes. This guide provides a comprehensive overview of the azide group's functionality in this compound, including its chemical properties, key reactions, and detailed experimental considerations.
Physicochemical and Spectroscopic Properties
The foundational characteristics of this compound are crucial for its application in synthesis and bioconjugation. The azide group introduces unique spectroscopic signatures that can be used for characterization.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Fmoc-4-azidomethyl-L-phenylalanine | 4-Azido-L-phenylalanine |
| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH | Fmoc-Phe(4-CH2-N3)-OH | p-Azido-L-phenylalanine (pAzF) |
| CAS Number | 163217-43-4[1][3] | 2375587-79-2[4] | 34670-43-4 |
| Molecular Formula | C₂₄H₂₀N₄O₄[1][3] | C₂₅H₂₂N₄O₄[4] | C₉H₁₀N₄O₂[5] |
| Molecular Weight | 428.5 g/mol [1] | 442.5 g/mol [4] | 206.2 g/mol [5] |
| Appearance | Off-white to brownish powder[1] | White crystalline powder[4] | Not specified |
| Purity | ≥ 98% (HPLC)[1][4] | ≥ 98% (HPLC)[4] | ≥ 98% (HPLC)[5] |
| Storage Conditions | 0-8 °C[1][4] | 2-8 °C[4] | -20 °C, dry[5] |
The azide group in 4-azido-L-phenylalanine has a distinctive asymmetric stretch vibration in the infrared (IR) spectrum, which makes it a useful vibrational probe for studying local protein environments and dynamics.[6]
Core Functionality: Bioorthogonal Reactions of the Azide Group
The azide group is chemically orthogonal to the functional groups typically found in biological systems, allowing for highly selective ligation reactions.[7][8] this compound is a key building block for introducing this functionality into peptides via Solid-Phase Peptide Synthesis (SPPS).[1][2][9] The azide then serves as a chemical handle for subsequent modifications through several powerful bioorthogonal reactions.
Caption: Workflow for utilizing this compound.
The CuAAC reaction is a highly efficient and widely used "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[10][] This reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for bioconjugation in aqueous environments.[10][12]
Caption: Simplified schematic of the CuAAC reaction mechanism.
Experimental Protocol: General Procedure for CuAAC Bioconjugation
This protocol is a general guideline for the CuAAC reaction with an azide-modified peptide.[12][13] Optimization may be required for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the alkyne-functionalized molecule (e.g., a fluorescent dye or drug) in a compatible solvent like DMSO.
-
Prepare a stock solution of a Cu(I) source, such as copper(II) sulfate (CuSO₄), which will be reduced in situ.
-
Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize the Cu(I) oxidation state and increase reaction efficiency.[13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide, alkyne-cargo, and buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Typical Concentrations:
-
Peptide-Azide: 10-100 µM
-
Alkyne-Cargo: 1-5 fold molar excess over the peptide
-
CuSO₄: 50-250 µM
-
Ligand: 5-fold excess over copper
-
Sodium Ascorbate: 1-5 mM
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Workup and Purification:
-
Quench the reaction by adding EDTA to chelate the copper catalyst.
-
Purify the resulting bioconjugate using methods appropriate for the product, such as HPLC, size-exclusion chromatography, or affinity chromatography.
-
To circumvent the cellular toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[14] This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides without the need for a catalyst.[15][16] SPAAC is a cornerstone of in vivo chemistry and live-cell imaging.[14]
Caption: Reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition.
Table 2: Kinetic Data for SPAAC Reactions
| Azido Amino Acid | Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| p-Azido-L-phenylalanine (pAzF) | DBCO-PEG | Not explicitly stated, but reaction kinetics were measured. | [17] |
| p-Azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | Not explicitly stated, but reaction kinetics were measured. | [17] |
Note: While the specific rate constants were not provided in the snippet, the reference indicates that these values were determined experimentally.[17]
Experimental Protocol: General Procedure for SPAAC Labeling
-
Reagent Preparation:
-
Dissolve the azide-modified peptide or protein in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained cycloalkyne reagent (e.g., DBCO-fluorophore) in a water-miscible solvent like DMSO.
-
-
Reaction Setup:
-
Add the cycloalkyne solution to the peptide/protein solution. A typical molar excess of the labeling reagent is 5- to 20-fold to ensure complete labeling.
-
-
Reaction Conditions:
-
Incubation: Incubate the mixture at a temperature compatible with the biomolecule's stability (e.g., 4 °C, room temperature, or 37 °C). Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cycloalkyne and the reactant concentrations.
-
Monitoring: The reaction can be monitored by SDS-PAGE (for proteins), LC-MS, or fluorescence if a fluorophore is being conjugated.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent using size-exclusion chromatography (e.g., spin desalting columns) or dialysis.
-
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine.[7][8][18] The "traceless" version of this reaction is particularly elegant, as it leaves no residual atoms from the phosphine reagent in the final product.[18][19] This reaction is highly chemoselective and proceeds under mild, aqueous conditions.[7][8]
Caption: Mechanism of the traceless Staudinger Ligation.
Experimental Protocol: General Procedure for Staudinger Ligation
-
Reagent Preparation:
-
Dissolve the azide-functionalized biomolecule in an appropriate aqueous buffer (pH 7.0-7.5).
-
Dissolve the phosphine reagent (e.g., a phosphinothioester for the traceless variant) in an organic solvent such as DMSO or DMF.
-
-
Reaction Setup:
-
Add the phosphine solution to the solution containing the azide-modified molecule. The reaction is typically performed with a slight excess of the phosphine reagent.
-
-
Reaction Conditions:
-
Incubation: The reaction is generally carried out at room temperature for 2-12 hours.
-
Monitoring: Progress can be monitored by HPLC or LC-MS to observe the formation of the amide-linked product.
-
-
Purification:
-
The final conjugate can be purified from the phosphine oxide byproduct and any excess starting materials using standard chromatographic techniques like reverse-phase HPLC.
-
Applications in Research and Drug Development
The ability to selectively introduce an azide group into peptides using this compound opens up a vast array of applications:
-
Peptide Synthesis and Modification: It serves as a fundamental building block in SPPS to create peptides with a specific site for modification.[1][4]
-
Bioconjugation: It is crucial for creating complex biomolecules, such as antibody-drug conjugates (ADCs), by linking peptides to therapeutic agents, imaging agents, or other proteins.[1][2]
-
Fluorescent Labeling: The azide handle allows for the precise attachment of fluorescent dyes, enabling studies of protein localization, trafficking, and interactions within live cells.[1][2][15]
-
Drug Development: This amino acid facilitates the synthesis of novel peptide-based therapeutics and allows for the exploration of structure-activity relationships through systematic modification.[1][2]
-
Biomaterials: It can be used to functionalize biomaterials, enhancing their biocompatibility or adding specific functionalities for applications in tissue engineering.[4]
Safety Considerations
While the phenyl azide in 4-azido-L-phenylalanine is relatively stable, it is important to note that azide-containing compounds can be energetic. A study on the synthesis and explosion hazards of 4-azido-L-phenylalanine revealed that the isolated product can have explosive characteristics.[6] Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment. The synthesis of related compounds, such as those involving diazotransfer reagents, also requires careful handling due to the potential instability of intermediates.[20][21]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Azido-L-phenylalanine [baseclick.eu]
- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger Ligation [sigmaaldrich.com]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. AnaSpec Fmoc-4-azidophenylalanine[Fmoc-Phe(N3)-OH | Fmoc-p-azidophenylalanine | Fisher Scientific [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Navigating the Synthesis Frontier: A Technical Guide to the Solubility of Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid for the synthesis of complex peptides and proteins. Its azido moiety serves as a versatile chemical handle for "click chemistry," enabling precise and bioorthogonal modifications of biomolecules.[1] However, a critical and often overlooked parameter for its effective use, particularly in solid-phase peptide synthesis (SPPS), is its solubility in common organic solvents. Inefficient dissolution can lead to incomplete reactions, lower yields, and challenging purifications.
This technical guide provides a comprehensive overview of the solubility profile of this compound. While specific quantitative solubility data is not extensively published, this document compiles available qualitative information, presents data for the closely related analog 4-azido-L-phenylalanine for context, and furnishes a detailed experimental protocol for researchers to determine precise solubility in their own laboratory settings.
Core Data Presentation: Solubility Profile
A thorough review of available literature and supplier data indicates a lack of specific quantitative solubility values (e.g., mg/mL or molarity) for this compound. However, based on the general properties of Fmoc-protected amino acids and available qualitative statements, a solubility profile can be inferred.[]
Table 1: Qualitative Solubility of this compound
| Solvent | Common Abbreviation | General Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble | The most common and effective solvent for SPPS.[][3][4] Good solubility is expected. |
| Dimethyl Sulfoxide | DMSO | Soluble | Another highly effective polar aprotic solvent for dissolving Fmoc-amino acids.[5] |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Often used as an alternative to DMF, with excellent solvating properties for Fmoc-amino acids.[] |
| Dichloromethane | DCM | Sparingly Soluble | Often requires the addition of a co-solvent like DMF for complete dissolution of many Fmoc-amino acids.[6] |
| Water | Insoluble | The large, hydrophobic Fmoc group confers poor solubility in aqueous solutions. | |
| Methanol / Ethanol | MeOH / EtOH | Sparingly Soluble | Limited solubility is expected due to the hydrophobic nature of the Fmoc group. |
For reference and contextual understanding, the solubility of the parent amino acid, 4-azido-L-phenylalanine (which lacks the hydrophobic Fmoc group), has been quantitatively determined in several solvents.
Table 2: Quantitative Solubility Data for 4-azido-L-phenylalanine (for reference)
| Solvent | Solubility | Molar Solubility (mM) | Conditions & Notes | Source |
| DMSO | 41 mg/mL | 198.83 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7] | Selleck Chemicals[7] |
| DMSO | 5 mg/mL | 24.25 mM | Requires ultrasonic and warming; pH adjusted to 3 with HCl and heated to 80°C. | MedChemExpress[8] |
| Water | 50 mg/mL | 242.48 mM | Requires ultrasonic and pH adjustment to 13 with NaOH. | MedChemExpress[8] |
| Water | 25 mg/mL | 121.24 mM | Requires ultrasonic and pH adjustment to 11 with NaOH. | MedChemExpress[8][9] |
| Water | 14 mg/mL | - | No specific conditions noted. | Selleck Chemicals[7] |
| 80% Acetic Acid | c = 5% | - | Results in a clear, slightly colored solution. | baseclick GmbH[10] |
| Acetonitrile | 0.1-1 mg/mL | - | Described as "Slightly soluble". | Cayman Chemical[11] |
The Critical Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)
The success of each coupling step in Fmoc-based SPPS is fundamentally dependent on the adequate solubility of the incoming Fmoc-protected amino acid.[][4] Poor solubility can severely compromise the synthesis, leading to a cascade of undesirable outcomes. The logical relationship between solubility and synthesis success is outlined below.
References
- 1. chemimpex.com [chemimpex.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc-4-Amino-L-phenylalanine CAS#: 95753-56-3 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Azido-L-phenylalanine | 33173-53-4 | MOLNOVA [molnova.com]
- 10. 4-Azido-L-phenylalanine [baseclick.eu]
- 11. caymanchem.com [caymanchem.com]
A Technical Guide to the Mechanism and Application of Fmoc-4-azido-L-phenylalanine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Fmoc-4-azido-L-phenylalanine in click chemistry, a cornerstone of modern bioconjugation and drug development. We will dissect the core principles of both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), elucidating the pivotal role of the azido moiety of this unnatural amino acid. This guide offers a comprehensive resource for researchers, complete with detailed experimental protocols for the incorporation of this compound into peptides and subsequent click chemistry reactions. Furthermore, quantitative data on reaction kinetics are summarized in structured tables to facilitate experimental design and optimization. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and experimental workflows, ensuring a thorough understanding of the practical and theoretical aspects of this powerful bioorthogonal tool.
Introduction
This compound is a synthetic amino acid derivative that has become an indispensable tool in chemical biology, peptide synthesis, and pharmaceutical sciences.[1] Its utility stems from the presence of two key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the azido group. The Fmoc group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, enabling the precise, site-specific incorporation of an azide functional handle into a peptide sequence.[2][3]
The azido group is the linchpin of this molecule's utility in "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and proceed under mild, often biological, conditions.[4] Specifically, the azide participates in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole ring.[5][6] This guide will focus on the two most prevalent forms of this reaction in the context of this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8]
Mechanism of Action in Click Chemistry
The core of this compound's functionality lies in the bioorthogonal reactivity of its azide group. This means the azide is chemically inert to the vast majority of functional groups found in biological systems, allowing for highly specific chemical modifications of peptides and proteins.[9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole by reacting an azide with a terminal alkyne, catalyzed by a copper(I) species.[10][11] The uncatalyzed reaction is slow and yields a mixture of 1,4 and 1,5 regioisomers.[5][6] The copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity.[10][12]
The proposed mechanism for CuAAC involves the following key steps:
-
Formation of a Copper-Acetylide Complex: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step is believed to be crucial for activating the alkyne.[13][14]
-
Coordination of the Azide: The azide, in this case attached to the phenylalanine residue of the peptide, coordinates to the copper-acetylide complex.[13][14]
-
Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.[7]
-
Rearomatization and Catalyst Regeneration: This intermediate then rearranges to form the stable triazole product, releasing the copper(I) catalyst to re-enter the catalytic cycle.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne as the alkyne component.[8][9] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[9][15] This is a major advantage for in vivo applications where the cytotoxicity of copper is a concern.[9]
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile.[9][16] The reaction proceeds through a single transition state to form the triazole product.[16] Commonly used strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[17][18]
Quantitative Data
The efficiency of click chemistry reactions is often quantified by their second-order rate constants. The following tables summarize available kinetic data for CuAAC and SPAAC reactions.
Table 1: Second-Order Rate Constants for SPAAC Reactions with Azido-Amino Acids
| Azido-Amino Acid | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Buffer | pH | Reference |
| 3-azido-L-alanine | Sulfo DBCO-amine | 0.32–0.85 | HEPES | 7 | [17] |
| 3-azido-L-alanine | Sulfo DBCO-amine | 0.55–1.22 | DMEM | 7.4 | [17] |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | - | - | [17] |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | - | - | [17] |
| para-azido-L-phenylalanine (pAzF) | DBCO-PEG | Not explicitly stated, but reaction progress monitored | - | - | [19] |
| para-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | Not explicitly stated, but reaction progress monitored | - | - | [19] |
| Benzyl azide | [n+1]CPP | 9.6 x 10⁻³ | DMSO | - | [20] |
| Benzyl azide | fluor[11+1]CPP | 4.7 x 10⁻³ | DMSO | - | [20] |
Table 2: Kinetic Data for CuAAC Reactions
| Alkyne | Azide | Catalyst System | Rate Order in Catalyst | Solvent | Reference |
| Phenylacetylene | Benzyl azide | Cu(I) | Second order in copper | - | [21] |
| Propiolamides | - | Cu⁺ with THPTA | - | - | [22] |
| Benzyl azide | Phenylacetylene | Cu•7 (hybrid ligand) | Approximately third order | 80% DMSO | [23] |
| Benzyl azide | Phenylacetylene | Cu•7 (hybrid ligand) | First order | 90% Water | [23] |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide chain and subsequent click chemistry reactions.
Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
This protocol outlines the manual synthesis of a peptide containing 4-azido-L-phenylalanine using Fmoc chemistry.[3][24][25]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), coupling reagent (e.g., HCTU, 2.9 equivalents), and a base (e.g., DIEA, 6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF, DCM, and then DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, pellet by centrifugation, and purify by HPLC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide
This protocol provides a general procedure for performing a CuAAC reaction on a peptide containing a 4-azido-L-phenylalanine residue.[26][27][28]
Materials:
-
Azido-peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Sodium ascorbate solution (e.g., 100 mM)
-
Copper ligand (e.g., THPTA) solution (e.g., 50 mM)
-
Reaction buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
Prepare Reactants: Dissolve the azido-peptide and the alkyne-containing molecule in the reaction buffer.
-
Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Reaction Setup: In a reaction vessel, combine the azido-peptide solution and the alkyne-containing molecule solution.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the premixed catalyst solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by HPLC or LC-MS.
-
Purification: Purify the resulting triazole-linked peptide conjugate by HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azido-Peptide
This protocol describes a general method for SPAAC using a DBCO-functionalized molecule.[17][29]
Materials:
-
Azido-peptide
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS or HEPES, pH 7.2-7.5)
-
DMSO (for dissolving the cyclooctyne)
Procedure:
-
Prepare Reactants: a. Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-10 mM. b. Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of DMSO to create a stock solution (e.g., 10-100 mM).
-
Reaction Setup: Add the cyclooctyne stock solution to the azido-peptide solution to achieve a slight molar excess of the cyclooctyne (e.g., 1.1-1.5 equivalents). Ensure the final DMSO concentration is low (typically <10%).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by HPLC or LC-MS. For DBCO reagents, the disappearance of the absorbance at ~309 nm can also be used to monitor the reaction.[17]
-
Purification: Purify the peptide conjugate using reversed-phase HPLC.
Conclusion
This compound stands as a powerful and versatile tool for the site-specific modification of peptides and proteins. Its compatibility with standard SPPS allows for the precise installation of a bioorthogonal azide handle, which can then be selectively reacted via either copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering very fast kinetics and SPAAC providing a copper-free alternative essential for live-cell and in vivo studies. This guide has provided a detailed overview of the mechanisms, quantitative data, and experimental protocols associated with the use of this compound in click chemistry, equipping researchers with the knowledge to effectively utilize this technology in their own work. The continued development and application of this and similar unnatural amino acids will undoubtedly lead to further advancements in drug discovery, diagnostics, and our fundamental understanding of biological systems.
References
- 1. The reaction mechanism of the azide–alkyne Huisgen cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 13. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jenabioscience.com [jenabioscience.com]
- 28. interchim.fr [interchim.fr]
- 29. broadpharm.com [broadpharm.com]
The Theoretical Framework and Practical Application of Fmoc-4-azido-L-phenylalanine in Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-4-azido-L-phenylalanine is a cornerstone unnatural amino acid in the fields of chemical biology, drug development, and materials science. Its utility lies in the introduction of a bioorthogonal azide handle into peptides and proteins, enabling precise downstream modifications through highly efficient and specific "click chemistry" reactions. This guide elucidates the theoretical principles underpinning its use, provides detailed experimental protocols, and presents quantitative data to inform experimental design.
Core Principles: Bioorthogonality and Click Chemistry
The primary theoretical basis for the use of this compound rests on the concept of bioorthogonal chemistry . This refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2][3][4] The azide group on the phenylalanine side chain is an ideal bioorthogonal functionality as it is virtually absent in biological systems and remains inert to the vast array of functional groups found in proteins, nucleic acids, and other biomolecules.[3]
This inertness allows for its selective reaction with a partner bioorthogonal group, most commonly an alkyne, through a process known as click chemistry . The term "click chemistry" describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[5] The two most prevalent types of click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and efficiently form a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[1][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO, or bicyclononyne, BCN) which reacts spontaneously with an azide to form a triazole.[1][2][4] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[6]
The incorporation of this compound into a peptide sequence, therefore, provides a specific location for the attachment of various molecules, including fluorescent dyes for imaging, polyethylene glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted delivery.[7][8][9][10]
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) .[7][11] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base (e.g., piperidine) to allow for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[11]
The azide functionality on the phenyl ring is stable to the standard conditions of Fmoc-SPPS, including coupling and deprotection steps.[7][12] This stability is crucial for the successful synthesis of azide-modified peptides.
Key Experimental Protocols
Incorporation of this compound via SPPS
Objective: To incorporate 4-azido-L-phenylalanine into a peptide sequence using manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate a 4-fold molar excess of this compound with a 3.9-fold molar excess of HBTU/HATU and a 6-fold molar excess of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide
Objective: To conjugate an alkyne-containing molecule to a peptide containing 4-azido-L-phenylalanine.
Materials:
-
Azido-peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Solvent: Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol)
Protocol:
-
Dissolve Reactants: Dissolve the azido-peptide and a 1.5 to 5-fold molar excess of the alkyne-functionalized molecule in the chosen solvent system.
-
Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Add Ligand (Optional but Recommended): If using a ligand like TBTA, add it to the reaction mixture at a concentration equivalent to the copper sulfate.
-
Initiate Reaction: Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM. Immediately after, add sodium ascorbate to a final concentration of 1-5 mM.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azido-Peptide
Objective: To conjugate a strained alkyne-containing molecule to a peptide containing 4-azido-L-phenylalanine in a copper-free manner.
Materials:
-
Azido-peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)
-
Solvent: Aqueous buffer (e.g., PBS, pH 7.4) or other biocompatible solvent
Protocol:
-
Dissolve Reactants: Dissolve the azido-peptide and a 1.5 to 3-fold molar excess of the strained alkyne-functionalized molecule in the chosen solvent.
-
Reaction Conditions: The reaction proceeds spontaneously upon mixing the reactants. Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.
Quantitative Data Summary
The efficiency of both the incorporation of this compound and the subsequent click chemistry reactions is a critical consideration for experimental design. The following tables summarize representative quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| Coupling Efficiency of this compound | >99% | Standard Fmoc-SPPS with HBTU/DIPEA | [11] |
| Azide Group Stability during SPPS | High | Stable to repeated piperidine treatments and TFA cleavage | [7][12] |
| CuAAC Reaction Yield | >95% | Aqueous buffer, CuSO₄, Sodium Ascorbate | [5] |
| SPAAC Reaction Yield (with DBCO) | >90% | PBS, pH 7.4, Room Temperature | [2] |
Table 1: Quantitative Data for the Use of this compound
| Reaction | Typical Reactant Excess (Alkyne:Azide) | Typical Reaction Time | Typical Yield |
| CuAAC | 1.5 - 5 fold | 1 - 4 hours | >95% |
| SPAAC (DBCO) | 1.5 - 3 fold | 1 - 12 hours | >90% |
| SPAAC (BCN) | 2 - 5 fold | 4 - 24 hours | >85% |
Table 2: Comparison of Click Chemistry Reactions for Peptide Modification
Visualizing the Workflow and Chemical Principles
To further clarify the processes described, the following diagrams illustrate the key chemical structures and workflows.
Caption: Chemical Structure of this compound.
Caption: Workflow for SPPS incorporation.
Caption: Comparison of CuAAC and SPAAC pathways.
Conclusion
This compound is an indispensable tool for the site-specific modification of peptides and proteins. Its successful application is grounded in the principles of bioorthogonal chemistry, which allows for highly selective and efficient chemical transformations in complex biological environments. The robustness of the azide group to standard SPPS conditions, coupled with the high efficiency of subsequent click chemistry reactions, provides a reliable and versatile platform for the synthesis of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this powerful chemical tool.
References
- 1. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. 4-Azido-L-phenylalanine [baseclick.eu]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Bioorthogonal chemistry applications | CAS [cas.org]
- 10. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: A Protocol for Solid-Phase Synthesis of Peptides Containing 4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of the non-canonical amino acid 4-azido-L-phenylalanine (AzF) into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The azide moiety serves as a versatile chemical handle for bioconjugation reactions, such as "click chemistry," enabling the site-specific modification of peptides for various applications in research and drug development.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry.[1][2] This method allows for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support.[1][3] The incorporation of unnatural amino acids, such as Fmoc-4-azido-L-phenylalanine, provides a powerful tool for introducing unique functionalities into peptides. The azide group is bioorthogonal, meaning it does not react with native biological functional groups, making it an ideal handle for subsequent modifications.
This protocol outlines the key steps for the successful synthesis of peptides containing 4-azido-L-phenylalanine, from resin preparation to final peptide cleavage and purification.
Experimental Workflow Overview
The overall workflow for the solid-phase synthesis of a peptide containing 4-azido-L-phenylalanine is depicted below. This process involves sequential cycles of Fmoc deprotection and amino acid coupling, followed by a final cleavage and deprotection step.
Figure 1. General workflow for solid-phase peptide synthesis incorporating this compound.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial Source | Unnatural amino acid to be incorporated |
| Rink Amide Resin or Wang Resin | Commercial Source | Solid support for peptide synthesis (Rink Amide for C-terminal amide, Wang for C-terminal acid)[1][4] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent for washing, deprotection, and coupling reactions |
| Dichloromethane (DCM) | ACS Grade | Solvent for resin swelling and washing |
| Piperidine | Reagent Grade | Base for Fmoc-group removal |
| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for amino acid activation and coupling |
| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Commercial Source | Coupling reagent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Acid for cleavage of the peptide from the resin and removal of side-chain protecting groups[1] |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger to prevent side reactions during cleavage[1] |
| Dithiothreitol (DTT) | Reagent Grade | Thiol scavenger to prevent azide reduction during cleavage[5] |
| Diethyl ether | ACS Grade | For precipitation of the crude peptide |
Detailed Protocols
Resin Selection and Swelling
The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal amide, Rink Amide resin is commonly used, while Wang resin is suitable for a C-terminal carboxylic acid.[1][4]
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[4]
-
After swelling, drain the DMF.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[2][4]
-
Agitate the mixture for 3-5 minutes at room temperature.[6]
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
Amino Acid Coupling
This protocol utilizes HCTU as the coupling agent.
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[1]
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Incorporation of this compound
The coupling of this compound follows the standard amino acid coupling protocol described in step 3. No special conditions are typically required for its incorporation.
Peptide Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
Caution: The azide group can be susceptible to reduction by certain scavengers, particularly those containing thiols like ethanedithiol (EDT).[5] Therefore, a specific cleavage cocktail is recommended to preserve the azide functionality.
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare the cleavage cocktail. A recommended non-reducing cocktail is a mixture of TFA, water, and TIS.[1][5] For peptides containing the azide group, DTT is a preferred thioscavenger over EDT to minimize reduction.[5]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Table 1: Recommended Cleavage Cocktails for Peptides Containing 4-azido-L-phenylalanine
| Cleavage Cocktail Composition (v/v/w for DTT) | Reaction Time | Notes |
| 95% TFA, 2.5% Water, 2.5% TIS | 2-3 hours | A general-purpose cleavage cocktail. Suitable if no other sensitive residues are present. |
| 88% TFA, 5% Water, 5% DTT, 2% TIS | 1.5-2 hours | Dithiothreitol (DTT) is recommended as the thioscavenger to suppress the reduction of the azide group, which can be a significant side reaction with other thiol-based scavengers like ethanedithiol (EDT).[5] This is a low-odor option.[7] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical steps and decisions in the Fmoc-SPPS protocol for incorporating 4-azido-L-phenylalanine.
Figure 2. Decision-making workflow for the synthesis of peptides containing 4-azido-L-phenylalanine.
Conclusion
This protocol provides a comprehensive guide for the successful solid-phase synthesis of peptides containing 4-azido-L-phenylalanine using the Fmoc strategy. By following these procedures and paying special attention to the cleavage conditions to avoid unwanted reduction of the azide group, researchers can reliably produce azide-modified peptides for a wide range of applications in chemical biology and drug discovery.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Site-Specific Incorporation of Fmoc-4-azido-L-phenylalanine for Peptide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for modulating their biological activity and for the development of novel therapeutic and diagnostic agents. Fmoc-4-azido-L-phenylalanine is a versatile building block that introduces a bioorthogonal azide handle into a peptide sequence.[1][2] This azide group is chemically inert to biological functionalities but can be selectively modified through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.[2]
This document provides detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and subsequent on-resin modification via CuAAC. The application of this methodology is highlighted in the context of creating probes to study integrin signaling pathways.
Data Presentation: Quantitative Analysis of this compound Incorporation
The efficiency of incorporating unnatural amino acids is critical for the successful synthesis of modified peptides. The following table summarizes representative quantitative data for the synthesis of a peptide containing 4-azido-L-phenylalanine. While specific yields are sequence-dependent, modern Fmoc-SPPS coupling methods generally result in high efficiency.
| Parameter | Typical Value | Reference |
| This compound Purity | ≥ 98% (HPLC) | [2] |
| Coupling Efficiency per Cycle | > 99% | [3] |
| Overall Crude Peptide Purity (Example) | 73-94% (HPLC) | [4] |
| Final Purity (after HPLC purification) | > 95% | [5] |
Mandatory Visualizations
Experimental Workflow for Azido-Peptide Synthesis and Conjugation
Caption: Workflow for SPPS incorporation of 4-azido-L-phenylalanine and subsequent on-resin click chemistry.
Integrin-Mediated Signaling Pathway
Caption: Simplified RGD-Integrin signaling cascade leading to cell migration and survival.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Containing Peptide
This protocol describes the manual synthesis of a model peptide containing 4-azido-L-phenylalanine using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate tube, pre-activate the standard Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-5 for each standard amino acid in the sequence.
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 4, using this compound. The azide group is stable to standard SPPS conditions.
-
-
Continue with the peptide sequence by repeating steps 2-5 until the full peptide is assembled.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the on-resin "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or biotin probe) to the azido-peptide synthesized in Protocol 1.
Materials:
-
Resin-bound azido-peptide
-
Alkyne-functionalized molecule of interest (e.g., Alkyne-TAMRA) (5 equivalents)
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (1-1.5 equivalents)
-
Ascorbic acid (1 equivalent of a 0.1 M aqueous solution)
-
2,6-Lutidine (10 equivalents)
-
DIPEA (10 equivalents)
-
Dimethyl sulfoxide (DMSO), Isopropanol, DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
Solvent Exchange: Remove the DCM and add DMSO (12 mL/g resin) that has been degassed by bubbling with nitrogen for at least 10 minutes.
-
Catalyst Preparation: In a separate tube, completely dissolve the Cu(I) salt in the degassed DMSO.
-
Reaction Setup: Add the copper solution to the resin. Then, add the aqueous ascorbic acid solution, the alkyne-probe, 2,6-lutidine, and DIPEA.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 5 minutes and then seal it.
-
Reaction: Gently shake the vessel at room temperature for 16-18 hours.
-
Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v, 3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Purification
Procedure:
-
Cleavage: Treat the dry, resin-bound peptide (from Protocol 1 or 2) with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide conjugate by LC-MS and MS/MS analysis.[6][7]
Application: Probing Integrin Signaling with RGD Peptides
The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-known motif that binds to integrin receptors on the cell surface, playing a crucial role in cell adhesion and signaling.[8] By synthesizing an RGD peptide containing 4-azido-L-phenylalanine, researchers can create powerful tools to study integrin biology.
The azide handle allows for the attachment of various probes. For example, "clicking" a fluorescent dye to the RGD peptide enables visualization of integrin clustering and internalization.[9] Attaching a biotin tag can facilitate the isolation of integrin-associated protein complexes for proteomic analysis.
Upon binding of an RGD ligand, integrins cluster and activate intracellular signaling cascades. A key event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK serves as a docking site for other signaling proteins, including Src kinase and PI3K, initiating downstream pathways that regulate cell migration, proliferation, and survival. An azido-RGD peptide can be used as a chemical probe to investigate the dynamics of these signaling events in various physiological and pathological contexts, such as cancer metastasis and angiogenesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Azido-L-phenylalanine [baseclick.eu]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. almacgroup.com [almacgroup.com]
- 8. abbiotec.com [abbiotec.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the specific and efficient conjugation of molecules.[1] This reaction's high yield, mild reaction conditions, and bioorthogonality make it ideal for applications in drug development, bioconjugation, and materials science. Fmoc-4-azido-L-phenylalanine is a key building block that enables the introduction of an azide moiety into a peptide sequence during solid-phase peptide synthesis (SPPS).[2] This azide group serves as a chemical handle for the subsequent attachment of a wide variety of molecules, such as fluorescent probes, polyethylene glycol (PEG), or cytotoxic drugs, via the CuAAC reaction.[1][3] These application notes provide detailed protocols for the incorporation of this compound into peptides and the subsequent copper-catalyzed cycloaddition with an alkyne-containing molecule.
Core Applications
The incorporation of 4-azido-L-phenylalanine into peptides opens up a wide range of possibilities for creating novel biomolecules with enhanced properties and functionalities.
-
Peptide-Drug Conjugates (PDCs): The azide group allows for the precise, site-specific attachment of cytotoxic drugs to a peptide, creating targeted therapeutics with improved efficacy and reduced off-target effects.[1]
-
Fluorescent Labeling: The unique properties of this compound make it suitable for fluorescent labeling applications, helping scientists track and visualize proteins in live cells.[2][4]
-
Bioconjugation: This amino acid plays a significant role in bioconjugation processes, allowing for the attachment of therapeutic agents to antibodies or other biomolecules, improving targeted delivery systems.[2]
-
Development of Novel Biomaterials: The ability to form stable triazole linkages makes this an excellent choice for researchers looking to develop novel biomaterials.[2]
Experimental Workflows and Protocols
The overall process for utilizing this compound in a CuAAC reaction involves two main stages: the synthesis of the azide-containing peptide via SPPS and the subsequent CuAAC reaction with an alkyne-functionalized molecule.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-4-azido-L-phenylalanine in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, drug development, and diagnostics. This powerful tool enables the precise, site-specific modification of peptides and proteins in a biocompatible manner.
Introduction
This compound is a non-canonical amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] The presence of an azide group on the phenyl ring allows for highly selective and efficient bioorthogonal ligation via SPAAC. This "click chemistry" reaction proceeds readily with strained cyclooctynes without the need for cytotoxic copper catalysts, making it ideal for applications involving live cells and in vivo systems.[1]
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard Fmoc-based SPPS protocols, allowing for the straightforward incorporation of the azido functionality at any desired position within a peptide sequence.[1] This site-specific incorporation provides a chemical handle for the subsequent attachment of a wide range of molecules, including fluorescent dyes, imaging agents, and therapeutic payloads.[1][2][3]
Key Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Drug Development: This amino acid is instrumental in the design and synthesis of peptide-drug conjugates (PDCs) and other targeted therapeutics.[1][2][4] By incorporating the azide handle, potent cytotoxic agents or other therapeutic moieties can be precisely attached to a targeting peptide, enhancing drug delivery to specific cells or tissues.
-
Fluorescent Labeling: this compound is widely used for the fluorescent labeling of peptides and proteins.[1][4] This enables the visualization and tracking of these biomolecules in living cells, providing insights into their localization, trafficking, and interactions.
-
Bioconjugation: It plays a crucial role in bioconjugation, allowing for the stable and specific linkage of peptides to other biomolecules, such as antibodies or nucleic acids, as well as to surfaces and nanoparticles.[1][4] This has applications in the development of diagnostic tools, biosensors, and novel biomaterials.
-
Probing Protein-Protein Interactions: Peptides containing 4-azido-L-phenylalanine can be used to study protein-protein interactions. The azide group can be used to attach crosslinkers or affinity probes to identify binding partners.
Quantitative Data
The efficiency of the SPAAC reaction is dependent on the specific cyclooctyne used. The following table summarizes representative second-order rate constants for the reaction of para-azido-L-phenylalanine (pAzF) with various cyclooctynes.
| Azide Compound | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| para-azido-L-phenylalanine (pAzF) | Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG) | Not explicitly stated, but the reaction of its derivative pAMF was 7-fold higher than pAzF | Not specified |
| Benzyl azide (Bn-N₃) | Dibenzocyclooctyne (DBCO) | 0.24 - 0.31 | CH₃CN:H₂O (3:1) |
| Benzyl azide (Bn-N₃) | Bicyclo[6.1.0]nonyne (BCN) | 0.07 - 0.18 | CH₃CN:H₂O (3:1) |
| Phenyl azide (Ph-N₃) | Dibenzocyclooctyne (DBCO) | 0.033 | CH₃CN:H₂O (3:1) |
| Phenyl azide (Ph-N₃) | endo-Bicyclo[6.1.0]nonyne (endo-BCN) | 0.20 | CH₃CN:H₂O (3:1) |
Data compiled from multiple sources. Reaction rates can vary based on specific derivatives, solvent systems, and temperature.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-azido-L-phenylalanine residue using standard Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the desired Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the coupling of this compound, a longer coupling time or double coupling may be beneficial to ensure high efficiency. d. Monitor the reaction using a Ninhydrin (Kaiser) test.
-
Washing: Wash the resin with DMF and DCM.
-
Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide in cold diethyl ether. b. Centrifuge to collect the peptide pellet. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Application Notes: Fluorescent Labeling of Peptides using Fmoc-4-azido-L-phenylalanine
Introduction
The site-specific fluorescent labeling of peptides is a powerful tool in chemical biology and drug development for studying peptide localization, trafficking, and binding interactions. A robust method for achieving this is through the incorporation of the non-canonical amino acid Fmoc-4-azido-L-phenylalanine (Fmoc-AzF) during solid-phase peptide synthesis (SPPS). The introduced azide moiety serves as a versatile chemical handle for the subsequent attachment of fluorescent probes via bioorthogonal "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This approach offers high specificity, efficiency, and biocompatibility, allowing for the precise labeling of peptides with a wide range of fluorophores.
Principle of the Method
The overall strategy involves two key stages:
-
Peptide Synthesis with Fmoc-AzF: The peptide of interest is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). At the desired position, this compound is incorporated into the growing peptide chain. Following synthesis, the peptide is cleaved from the resin and deprotected, yielding an azide-containing peptide.
-
Fluorescent Labeling via Click Chemistry: The azide-modified peptide is then reacted with an alkyne-functionalized fluorescent dye.
-
CuAAC: This method utilizes a copper(I) catalyst to efficiently and specifically form a stable triazole linkage between the azide on the peptide and a terminal alkyne on the fluorophore.
-
SPAAC: For applications where copper cytotoxicity is a concern (e.g., live-cell imaging), a copper-free approach using a strained cyclooctyne-modified fluorophore can be employed. The inherent ring strain of the cyclooctyne drives the reaction with the azide without the need for a catalyst.
-
Advantages of this Method:
-
Site-Specific Labeling: Allows for the precise placement of the fluorescent probe at a defined position within the peptide sequence.
-
High Efficiency and Specificity: Click chemistry reactions are known for their high yields and minimal side reactions.
-
Versatility: A wide variety of alkyne-modified fluorescent dyes are commercially available, enabling the selection of a probe with the desired photophysical properties.
-
Biocompatibility: The azide and alkyne groups are largely inert in biological systems, making this method suitable for labeling peptides intended for use in complex biological environments.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the incorporation of this compound into a peptide sequence using a manual SPPS approach.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude azide-modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the azide-modified peptide with an alkyne-functionalized fluorophore.
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in a suitable buffer (e.g., PBS) to a final concentration of 1-5 mM.
-
Dissolve the alkyne-fluorophore in DMSO to a concentration of 10-50 mM.
-
Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (1 M in water), and THPTA (50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide (1 equivalent)
-
Alkyne-fluorophore (1.5-2 equivalents)
-
THPTA (0.5 equivalents)
-
CuSO₄ (0.1 equivalents)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding sodium ascorbate (1 equivalent).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide from excess reagents and unlabeled peptide using RP-HPLC.
-
Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and measure the concentration using UV-Vis spectroscopy.
Data Presentation
Table 1: Quantitative Data for Fluorescent Labeling of Peptides with this compound
| Parameter | Value | Method | Reference |
| Incorporation Efficiency of Fmoc-AzF into Peptide | >95% | RP-HPLC, Mass Spectrometry | |
| CuAAC Labeling Efficiency | >90% | RP-HPLC, Mass Spectrometry | |
| SPAAC Labeling Efficiency | >85% | RP-HPLC, Mass Spectrometry | |
| Typical Reaction Time (CuAAC) | 1-4 hours | Laboratory Protocol | |
| Typical Reaction Time (SPAAC) | 4-12 hours | Laboratory Protocol | |
| Quantum Yield (Labeled Peptide) | Dependent on fluorophore | Spectroscopy | |
| Stability of Labeled Peptide | High under physiological conditions | Stability Assays |
Visualizations
Caption: Workflow for fluorescent labeling of peptides.
Caption: CuAAC reaction pathway for peptide labeling.
Application Notes and Protocols for Bioconjugation using Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-azido-L-phenylalanine is a versatile unnatural amino acid that serves as a powerful tool in chemical biology, drug discovery, and materials science.[1][2] Its key feature is the presence of an azide group on the phenyl ring, which allows for a variety of bioorthogonal conjugation reactions. This chemical handle enables the precise, site-specific labeling and modification of peptides and proteins.[3][4] The most prominent applications of this compound include its use in "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), the Staudinger ligation, and photocrosslinking studies to investigate protein-protein interactions.[1][5][6][7]
These application notes provide detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and subsequent bioconjugation via SPAAC, Staudinger ligation, and photocrosslinking.
Key Bioconjugation Techniques
The azide moiety of 4-azido-L-phenylalanine enables several chemoselective ligation strategies:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A catalyst-free "click chemistry" reaction that involves the rapid cycloaddition of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[8][9] This method is highly bioorthogonal and widely used for labeling biomolecules in living systems.[10]
-
Staudinger Ligation: A reaction between the azide and a phosphine, typically a phosphinothiol, to form an amide bond.[6][7] The traceless version of this reaction is particularly useful as it leaves no residual atoms from the phosphine reagent in the final product.[6]
-
Photocrosslinking: Upon exposure to UV light, the aryl azide group of 4-azido-L-phenylalanine forms a highly reactive nitrene intermediate that can covalently crosslink with nearby molecules, enabling the study of protein-protein interactions.[5][11][12]
Data Presentation: Comparative Analysis of Bioconjugation Techniques
The choice of bioconjugation strategy depends on the specific application, desired reaction kinetics, and biocompatibility. The following tables summarize key quantitative data for SPAAC and Staudinger ligation to aid in selecting the appropriate method.
Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide-Containing Amino Acid | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| p-azido-L-phenylalanine (pAzF) | DBCO | Not explicitly found, but pAMF is 7-fold higher | - |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | 7-fold higher than pAzF | - |
| Benzyl azide | DBCO | 0.24 - 0.31 | CH₃CN:H₂O (3:1) |
| Benzyl azide | endo-BCN | 0.07 - 0.18 | CH₃CN:H₂O (3:1) |
| Phenyl azide | DBCO | 0.033 | CH₃CN:H₂O (3:1) |
| Phenyl azide | endo-BCN | 0.20 | CH₃CN:H₂O (3:1) |
| Peptide with azidolysine | DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |
Note: The reactivity in SPAAC is highly dependent on the specific strained alkyne used and the electronic properties of the azide.[2]
Table 2: Yields and Kinetics of Traceless Staudinger Ligation
| Ligation Junction | Phosphine Reagent | Yield (%) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Glycyl-X | (Diphenylphosphino)methanethiol | >90 | 7.7 x 10⁻³ | THF/H₂O (3:1) |
| Non-glycyl | (Diphenylphosphino)methanethiol | <50 | - | THF/H₂O (3:1) |
| Ala-Ala | Bis(p-methoxyphenyl)phosphinomethanethiol | >80 | 2.1 x 10⁻³ | Dioxane |
| AcGly-Azidoacetamide | (Diphenylphosphino)methanethiol | 95 | 7.7 x 10⁻³ | DMF/D₂O (6:1) |
Note: Staudinger ligation yields can be significantly influenced by steric hindrance at the ligation site, with couplings involving glycine being the most efficient.[3][8]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing a 4-azido-L-phenylalanine residue using Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HATU, HOBt, or DIC, Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess piperidine.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or this compound) (3 equivalents) with a coupling agent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the incorporation of 4-azido-L-phenylalanine by mass spectrometry.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of an Azido-Peptide
This protocol provides a general guideline for the SPAAC reaction between a peptide containing 4-azido-L-phenylalanine and a strained alkyne (e.g., DBCO-fluorophore).
Materials:
-
Purified azido-peptide
-
Strained alkyne reagent (e.g., DBCO-PEG-fluorophore) dissolved in DMSO
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the purified azido-peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reaction Initiation: Add the strained alkyne reagent (typically 1.5-5 equivalents) to the peptide solution. The final concentration of DMSO should be kept below 10% to maintain peptide solubility and stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole-linked bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography.
Protocol 3: Traceless Staudinger Ligation of an Azido-Peptide
This protocol outlines the ligation of a peptide containing an N-terminal 4-azido-L-phenylalanine with a peptide fragment containing a C-terminal phosphinothioester.
Materials:
-
Purified peptide with N-terminal azide
-
Purified peptide with C-terminal phosphinothioester
-
Anhydrous, degassed solvent (e.g., THF/water 3:1)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the azido-peptide and the phosphinothioester-peptide in the chosen solvent system.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: Purify the final ligated peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Protocol 4: Photo-crosslinking to Identify Protein-Protein Interactions
This protocol describes the use of a peptide containing 4-azido-L-phenylalanine to identify interacting proteins in a cellular context.[5] This often involves the genetic incorporation of the unnatural amino acid into a "bait" protein.[5]
Materials:
-
Mammalian cells expressing the "bait" protein with a site-specifically incorporated 4-azido-L-phenylalanine.
-
Cell culture medium supplemented with 1 mM 4-azido-L-phenylalanine.
-
UV lamp (365 nm).
-
Lysis buffer.
-
Antibodies for immunoprecipitation.
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometer for protein identification.
Procedure:
-
Cell Culture and Incorporation: Culture mammalian cells expressing the bait protein in the presence of 1 mM 4-azido-L-phenylalanine for 24-48 hours to allow for its incorporation.
-
UV Irradiation: Wash the cells with PBS and irradiate with UV light (365 nm) on ice for 15-30 minutes to induce crosslinking.[5]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the bait protein and its crosslinked partners using an antibody specific to the bait protein.
-
Analysis by SDS-PAGE: Analyze the immunoprecipitated proteins by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
Western Blotting: Confirm the presence of the bait protein and potential interacting partners by Western blotting.
-
Mass Spectrometry: Excise the higher molecular weight bands from the gel and identify the crosslinked proteins by mass spectrometry.
Application Example: Studying the PFKL Signaling Pathway
Photocrosslinking with 4-azido-L-phenylalanine has been successfully employed to study the protein-protein interactions of phosphofructokinase-L (PFKL), a key enzyme in glycolysis.[6] By incorporating the unnatural amino acid at different interfaces of PFKL, researchers can identify interacting partners and elucidate how these interactions regulate the enzyme's activity and assembly into filaments.[6]
Conclusion
This compound is an invaluable tool for the site-specific modification of peptides and proteins. The choice between SPAAC, Staudinger ligation, and photocrosslinking depends on the specific research goals. SPAAC offers rapid, catalyst-free conjugation ideal for in vivo applications. The Staudinger ligation provides a traceless method for forming amide bonds. Photocrosslinking is a powerful technique for capturing and identifying protein-protein interactions in a cellular context. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their bioconjugation strategies.
References
- 1. Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] High-yielding Staudinger ligation of a phosphinothioester and azide to form a peptide. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. High-yielding Staudinger ligation of a phosphinothioester and azide to form a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-4-azido-L-phenylalanine for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical methods. Photo-affinity labeling, coupled with mass spectrometry, has emerged as a powerful technique to capture these fleeting interactions in a cellular context. Fmoc-4-azido-L-phenylalanine, a photo-reactive unnatural amino acid, is a key tool in this methodology. When incorporated into a protein of interest, the azido group can be activated by UV light to form a covalent bond with interacting proteins, effectively trapping the interaction for subsequent identification and analysis. This document provides detailed application notes and experimental protocols for the use of this compound in protein-protein interaction studies.
Principle of the Method
The use of this compound for PPI studies is a multi-step process that begins with the site-specific incorporation of this unnatural amino acid into a protein of interest. This is achieved through the expansion of the genetic code, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize a nonsense codon (typically the amber codon, UAG) and insert 4-azido-L-phenylalanine instead of terminating translation. The modified protein is then expressed in a cellular system. Upon UV irradiation, the aryl azide group of the incorporated 4-azido-L-phenylalanine is converted into a highly reactive nitrene intermediate. This nitrene can rapidly and non-selectively form a covalent bond with adjacent molecules, including interacting proteins. The resulting covalently crosslinked protein complexes can then be purified and analyzed by mass spectrometry to identify the interacting partners.
Applications
The unique capabilities of this compound make it a versatile tool for a range of applications in research and drug development:
-
Identification of Novel Protein-Protein Interactions: This technique is particularly adept at capturing weak and transient interactions that are often missed by other methods like co-immunoprecipitation.
-
Mapping Protein Interaction Interfaces: By incorporating the photo-crosslinker at various positions within a protein, it is possible to map the specific regions involved in a protein-protein interaction.
-
Target Identification for Drug Development: This method can be employed to identify the cellular targets of a small molecule or to understand how a drug modulates protein-protein interaction networks.
-
Studying Dynamic Cellular Processes: By applying the photo-crosslinking at different time points or under different cellular conditions, it is possible to study the dynamics of protein interactions in response to stimuli.
Quantitative Data Summary
The efficiency of incorporating 4-azido-L-phenylalanine (pAzF) and the yield of the modified protein are critical parameters for the success of these experiments. The following tables summarize reported quantitative data from various studies.
| Metric | Reported Value | Experimental System |
| Suppression Efficiency | Up to 35.5% ± 0.8% | Vibrio natriegens expressing EYFP-AzF |
| Protein Yield | ||
| pAzF-containing Protein | ~27 mg/L | Vibrio natriegens expressing EYFP-Y151AzF |
| pBpa-containing Protein | 3–5 mg/L | E. coli expressing CAP-K26Bpa |
| Wild-type Protein | 6–10 mg/L | E. coli expressing wild-type CAP |
Note: Protein yields can vary significantly depending on the expression system, the specific protein, and the position of the unnatural amino acid.
Detailed Experimental Protocols
Protocol 1: Genetic Incorporation of 4-azido-L-phenylalanine
This protocol describes the site-specific incorporation of 4-azido-L-phenylalanine into a target protein in E. coli.
Materials:
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA for 4-azido-L-phenylalanine (e.g., pEVOL-pAzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAzF plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a reduced temperature (e.g., 20°C) overnight with shaking to allow for protein expression and incorporation of the unnatural amino acid.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: In-Cell Photo-Crosslinking
This protocol describes the covalent crosslinking of the 4-azido-L-phenylalanine-containing protein to its interacting partners within living cells.
Materials:
-
Cells expressing the target protein with incorporated 4-azido-L-phenylalanine.
-
Ice-cold phosphate-buffered saline (PBS).
-
Long-wave UV lamp (365 nm).
-
Cell scraper.
Procedure:
-
If working with adherent cells, wash the cells twice with ice-cold PBS. For suspension cells, pellet the cells and resuspend in ice-cold PBS.
-
Place the culture dish or cell suspension on ice.
-
Irradiate the cells with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time and distance from the lamp should be empirically determined to maximize crosslinking while minimizing cell damage.
-
After irradiation, harvest the cells. For adherent cells, use a cell scraper. For suspension cells, pellet by centrifugation.
-
The cell pellet can be stored at -80°C or used immediately for lysis and affinity purification.
Protocol 3: Affinity Purification of Crosslinked Complexes
This protocol describes the enrichment of the crosslinked protein complexes. This example assumes the target protein has an affinity tag (e.g., His-tag or FLAG-tag).
Materials:
-
Cell pellet from the photo-crosslinking experiment.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors).
-
Affinity purification resin (e.g., Ni-NTA agarose for His-tagged proteins, anti-FLAG M2 affinity gel for FLAG-tagged proteins).
-
Wash buffer (e.g., Lysis buffer with a lower concentration of detergent).
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole for His-tagged proteins, or 100 µg/mL 3xFLAG peptide for FLAG-tagged proteins).
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with the affinity purification resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin three to five times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the resin using the appropriate elution buffer.
-
The eluted sample contains the target protein and its covalently crosslinked interaction partners.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of the purified crosslinked complexes for identification by mass spectrometry.
Materials:
-
Eluted protein complexes.
-
SDS-PAGE reagents.
-
Coomassie Brilliant Blue or silver stain.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Procedure:
-
Separate the eluted protein complexes by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked target protein.
-
Excise the bands of interest from the gel.
-
Destain the gel pieces.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.
-
Digest the proteins in-gel with trypsin overnight at 37°C.
-
Extract the peptides from the gel pieces.
-
Acidify the extracted peptides with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be used to identify the crosslinked proteins.
Visualizations
Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of cytotoxic agents to diseased cells, particularly in oncology, is a paramount goal in modern drug development. Peptide-drug conjugates (PDCs) have emerged as a promising therapeutic modality, leveraging the high specificity of peptides to guide potent drug payloads to their intended targets, thereby minimizing off-target toxicity.[1][2][3][4] A key technology enabling the precise construction of PDCs is "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[5]
This document provides detailed protocols for the synthesis of PDCs using Fmoc-4-azido-L-phenylalanine, a non-canonical amino acid that serves as a handle for click chemistry.[5][6] By incorporating this amino acid into a peptide sequence via standard Fmoc-based solid-phase peptide synthesis (SPPS), an azide moiety is site-specifically introduced. This azide group can then be selectively reacted with an alkyne-modified drug molecule through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to yield the final peptide-drug conjugate.[7][8]
Principle of the Method
The overall workflow for the synthesis of a peptide-drug conjugate using this compound can be summarized in three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): A targeting peptide is synthesized on a solid support resin, incorporating this compound at a specific position in the sequence.
-
Cleavage and Purification: The azide-modified peptide is cleaved from the resin and purified to homogeneity.
-
Peptide-Drug Conjugation (Click Chemistry): The purified peptide is conjugated to an alkyne-functionalized drug molecule via a click reaction, followed by purification of the final PDC.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptide
This protocol describes the manual synthesis of a generic HER2-targeting peptide (e.g., KCCYSL) with this compound (Fmoc-Phe(4-N3)-OH) incorporated at a designated position.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-Phe(4-N3)-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Phe(4-N3)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
-
Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-modified drug to the azide-functionalized peptide.
Materials:
-
Purified azide-peptide
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-peptide in PBS.
-
Dissolve the alkyne-modified drug in a minimal amount of DMSO and then dilute with PBS. Use a 1.5 to 2-fold molar excess of the alkyne-drug relative to the peptide.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
CuAAC Reaction:
-
In a reaction tube, combine the azide-peptide and alkyne-drug solutions.
-
Add the THPTA solution to the mixture, followed by the CuSO4 solution (final concentrations of ~0.5 mM THPTA and ~0.1 mM CuSO4 are typical).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration of ~5 mM).
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification and Characterization:
-
Purify the peptide-drug conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterize the final product by mass spectrometry to confirm successful conjugation and by analytical RP-HPLC to assess purity.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized drug) to the azide-peptide.
Materials:
-
Purified azide-peptide
-
DBCO-functionalized drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-peptide in PBS at a suitable concentration (e.g., 5-10 mg/mL).
-
Prepare a stock solution of the DBCO-drug in DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
To the azide-peptide solution, add a 1.5 to 5-fold molar excess of the DBCO-drug stock solution. The final concentration of DMSO should be kept below 10% to maintain peptide integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Purify the PDC using a desalting column (e.g., PD-10) to remove excess, unreacted DBCO-drug.
-
Further purify by RP-HPLC if necessary.
-
Characterize the final product by mass spectrometry and analytical RP-HPLC.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of a model peptide-drug conjugate.
Table 1: Peptide Synthesis and Purification
| Parameter | Result |
| Peptide Sequence | K(N3)CCYSL |
| Resin Loading | 0.5 mmol/g |
| Crude Peptide Yield | 75% |
| Purity (Crude) | >80% |
| Purified Peptide Yield | 45% |
| Purity (Purified) | >98% (by RP-HPLC) |
| Observed Mass (ESI-MS) | [M+H]+ expected |
| Calculated Mass | [M+H]+ calculated |
Table 2: Peptide-Drug Conjugation and Characterization
| Parameter | CuAAC | SPAAC |
| Drug Molecule | Alkyne-Doxorubicin | DBCO-Doxorubicin |
| Reaction Time | 2 hours | 12 hours |
| Conversion Rate | >95% | >90% |
| Purified PDC Yield | 65% | 60% |
| Purity (Purified) | >99% (by RP-HPLC) | >98% (by RP-HPLC) |
| Observed Mass (ESI-MS) | [M+H]+ expected | [M+H]+ expected |
| Calculated Mass | [M+H]+ calculated | [M+H]+ calculated |
Table 3: Biological Activity of a HER2-Targeted PDC
| Compound | Target Cell Line | IC50 (nM) |
| Doxorubicin | HER2+ (e.g., SK-BR-3) | 50 |
| Doxorubicin | HER2- (e.g., MDA-MB-231) | 45 |
| HER2-Peptide-Doxorubicin Conjugate | HER2+ (e.g., SK-BR-3) | 5 |
| HER2-Peptide-Doxorubicin Conjugate | HER2- (e.g., MDA-MB-231) | 30 |
Visualization of a Targeted Signaling Pathway
The synthesized peptide-drug conjugate, targeting a receptor like HER2, is designed to be internalized by cancer cells overexpressing this receptor. Once inside, the cytotoxic drug is released, leading to cell death. A common mechanism of action for drugs like doxorubicin is the inhibition of Topoisomerase II and the intercalation into DNA, ultimately triggering apoptosis.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a robust and reliable method for the site-specific incorporation of an azide handle into peptides. This functionality allows for the efficient and precise conjugation of alkyne-modified drug molecules via click chemistry. The detailed protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to synthesize and characterize novel peptide-drug conjugates for targeted therapies. The choice between CuAAC and SPAAC will depend on the specific drug molecule's sensitivity to copper and the desired reaction kinetics. These methods are instrumental in advancing the development of next-generation targeted therapeutics.
References
- 1. Progress and Future Directions with Peptide-Drug Conjugates for Targeted Cancer Therapy [mdpi.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Recent progress in the development of peptide-drug conjugates (PDCs) for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Drug Conjugate Development: From Medicinal Chemistry to IND - 360 MAGAZINE - GREEN | DESIGN | POP | NEWS [the360mag.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols: Utilizing Fmoc-4-azido-L-phenylalanine for Advanced FRET Pair Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying dynamic biological processes. The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a precise method for introducing spectroscopic probes, such as FRET donors and acceptors. Fmoc-4-azido-L-phenylalanine, a phenylalanine analogue containing a bioorthogonal azido group, is a versatile building block for the construction of FRET pairs.[1] Its integration into peptides and proteins via solid-phase peptide synthesis (SPPS) or genetic code expansion allows for the subsequent attachment of a wide array of alkyne-modified fluorophores through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2][3] This approach enables the precise placement of a FRET donor or acceptor at a defined position within a biomolecule, facilitating detailed studies of protein conformational changes, protein-protein interactions, and enzyme activity.
These application notes provide detailed protocols and guidelines for the use of this compound in the construction of FRET pairs for biological research and drug development.
Data Presentation: Spectroscopic Properties of FRET Pairs
The efficiency of FRET is critically dependent on the spectral overlap between the donor emission and the acceptor absorption, the quantum yield of the donor, and the extinction coefficient of the acceptor. These parameters are used to calculate the Förster distance (R₀), the distance at which FRET efficiency is 50%. While specific R₀ values must be determined experimentally for each FRET pair and local environment, the following tables provide examples of commonly used fluorophores that can be coupled to 4-azido-L-phenylalanine and illustrative R₀ values for similar FRET pairs involving other unnatural amino acids.
Table 1: Potential FRET Donor/Acceptor Pairs for 4-azido-L-phenylalanine
| Donor Fluorophore (Alkyne-modified) | Acceptor Fluorophore (Alkyne-modified) | Excitation Max (nm) | Emission Max (nm) | Notes |
| Cyanine3-alkyne | Cyanine5-alkyne | ~550 | ~670 | Well-characterized FRET pair with good spectral overlap. |
| Alexa Fluor 488-alkyne | Alexa Fluor 594-alkyne | ~495 | ~617 | Bright and photostable dyes with a large Förster distance. |
| BODIPY FL-alkyne | BODIPY TMR-alkyne | ~503 | ~570 | Environment-sensitive dyes that can provide additional information. |
| Coumarin-alkyne | Fluorescein-alkyne | ~375 | ~518 | Suitable for detecting shorter distances. |
Table 2: Illustrative Förster Distances (R₀) for FRET Pairs with Unnatural Amino Acids
| Donor | Acceptor | R₀ (Å) | Reference System |
| p-cyanophenylalanine | Tryptophan | 16 | Unstructured Peptide |
| p-cyanophenylalanine | 7-azatryptophan | 18.5 ± 0.5 | HP35 Protein |
| p-cyanophenylalanine | 5-hydroxytryptophan | 18.5 ± 0.5 | BBA5 Protein |
| Acridonylalanine | BODIPY | Not specified | α-synuclein fibrils |
Note: The R₀ values presented are for different unnatural amino acid FRET pairs and serve as an illustration. Researchers must determine the R₀ for their specific 4-azido-L-phenylalanine-fluorophore pair under their experimental conditions.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
To couple a standard amino acid, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To couple this compound, follow the same procedure as for a standard amino acid.
-
-
Coupling Confirmation: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF and DCM after each coupling and deprotection step.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Labeling of Azide-Modified Peptide with an Alkyne-Fluorophore via CuAAC ("Click Chemistry")
This protocol describes the copper-catalyzed click reaction to label the azide-containing peptide with a fluorescent probe.
Materials:
-
Azide-modified peptide
-
Alkyne-modified fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the fluorophore)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in PBS.
-
Dissolve the alkyne-fluorophore in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (in water) and sodium ascorbate (in water).
-
If using, prepare a stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the alkyne-fluorophore solution.
-
If using TBTA, pre-mix it with the CuSO₄ solution before adding to the reaction.
-
Initiate the reaction by adding sodium ascorbate, followed immediately by the CuSO₄ (or CuSO₄/TBTA mixture).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide from unreacted components using RP-HPLC or size-exclusion chromatography.
Protocol 3: FRET Measurement of Kinase Activity in the MAPK/ERK Signaling Pathway
This protocol provides a general framework for a FRET-based assay to monitor the activity of a kinase, using the Extracellular signal-Regulated Kinase (ERK) as an example. This requires a substrate peptide containing the kinase recognition sequence, flanked by the FRET donor and acceptor. Here, 4-azido-L-phenylalanine is used to incorporate one of the fluorophores.
Materials:
-
Purified, dually labeled FRET substrate peptide for ERK (e.g., with a donor fluorophore at the N-terminus and an acceptor fluorophore attached to a 4-azido-L-phenylalanine residue within the peptide).
-
Active ERK2 kinase.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP solution.
-
Kinase inhibitor (for control experiments, e.g., U0126 for MEK, an upstream kinase of ERK).
-
Fluorometer or plate reader capable of time-resolved fluorescence measurements.
Procedure:
-
Assay Setup: In a 96-well plate or a cuvette, add the kinase reaction buffer and the FRET substrate peptide to a final concentration typically in the low micromolar range.
-
Baseline Reading: Measure the baseline FRET signal by exciting the donor fluorophore and measuring the emission of both the donor and acceptor.
-
Initiate Reaction: Add ATP to the well to initiate the phosphorylation reaction catalyzed by ERK.
-
Time-course Measurement: Monitor the change in the FRET ratio (Acceptor Emission / Donor Emission) over time. Phosphorylation of the substrate peptide by ERK should lead to a conformational change that alters the distance between the donor and acceptor, resulting in a change in FRET efficiency.
-
Control Experiments:
-
No Enzyme Control: Perform a reaction without the ERK kinase to ensure the FRET signal is stable in the absence of enzymatic activity.
-
No ATP Control: Perform a reaction without ATP to confirm that the observed change in FRET is ATP-dependent.
-
Inhibitor Control: Pre-incubate the kinase with an inhibitor to demonstrate that the FRET change is specific to the kinase activity.
-
-
Data Analysis: Plot the FRET ratio as a function of time to determine the initial reaction velocity. This can be used to determine kinetic parameters of the kinase or to screen for inhibitors.
Mandatory Visualizations
Caption: Experimental workflow for FRET pair construction.
Caption: MAPK/ERK signaling pathway with a FRET biosensor.
References
- 1. Two novel red-FRET ERK bosensors in the 670-720 nm range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET Building Blocks | AAT Bioquest [aatbio.com]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stapled Peptide Synthesis Using Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stapled peptides have emerged as a promising class of therapeutics capable of modulating challenging intracellular protein-protein interactions (PPIs). By introducing a synthetic brace, or "staple," the alpha-helical conformation of a peptide can be locked, leading to enhanced proteolytic resistance, increased cell permeability, and improved target affinity. One robust method for creating this covalent linkage is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This document provides detailed application notes and protocols for the synthesis of stapled peptides utilizing Fmoc-4-azido-L-phenylalanine and a complementary alkyne-containing amino acid, Fmoc-L-propargylglycine . This approach results in a stable and rigid triazole linkage, offering a reliable strategy for constraining peptides into their bioactive helical conformation.
Principle of Triazole-Based Peptide Stapling
The synthesis of a triazole-stapled peptide involves the incorporation of two non-natural amino acids into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). One amino acid contains an azide moiety (this compound), while the other contains a terminal alkyne (Fmoc-L-propargylglycine). Following the linear assembly of the peptide on a solid support, an intramolecular CuAAC reaction is performed on-resin to form the stapling triazole bridge. The final stapled peptide is then cleaved from the resin, purified, and characterized.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide containing this compound and Fmoc-L-propargylglycine using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound and Fmoc-L-propargylglycine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) followed by DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note: For the coupling of this compound and Fmoc-L-propargylglycine, the coupling time may be extended to ensure complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Stapling
This protocol describes the on-resin cyclization of the linear peptide to form the triazole staple.[1]
Materials:
-
Peptide-resin from Protocol 1
-
Dimethyl sulfoxide (DMSO), degassed
-
Copper(I) bromide (CuBr)
-
Ascorbic acid solution (0.1 M in water)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropanol
-
Nitrogen source
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
Catalyst Solution Preparation:
-
Bubble nitrogen through DMSO (12 mL/g resin) for at least 15 minutes to degas.
-
Completely dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.
-
-
Reaction Setup:
-
Drain the DCM from the resin.
-
Add the CuBr/DMSO solution to the resin.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.
-
-
Cyclization Reaction:
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and shake gently at room temperature for 16-18 hours.
-
-
Washing:
-
Filter the reaction solution.
-
Wash the resin sequentially with:
-
Isopropanol/DMSO (5:3 v/v) (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage, Purification, and Analysis
This protocol details the final steps to obtain the purified stapled peptide.
Materials:
-
Stapled peptide-resin from Protocol 2
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Cleavage:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using RP-HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical RP-HPLC.
-
Data Presentation
Table 1: Representative Materials for Stapled Peptide Synthesis
| Reagent | Supplier | Purpose |
| Rink Amide Resin | Various | Solid support for peptide synthesis |
| This compound | Various | Azide-containing amino acid for stapling |
| Fmoc-L-propargylglycine | Various | Alkyne-containing amino acid for stapling |
| HCTU | Various | Coupling reagent for SPPS |
| Piperidine | Various | Fmoc deprotection reagent |
| Copper(I) bromide (CuBr) | Various | Catalyst for CuAAC reaction |
Table 2: Illustrative Quantitative Data for a Model Triazole-Stapled Peptide
| Parameter | Value | Method |
| Crude Peptide Yield | 75% | Gravimetric analysis after cleavage |
| Purity (Crude) | >60% | Analytical RP-HPLC |
| Purified Peptide Yield | 20% | Gravimetric analysis after purification |
| Purity (Purified) | >95% | Analytical RP-HPLC |
| Observed Mass (M+H)⁺ | Consistent with calculated mass | ESI-MS |
| Calculated Mass (M+H)⁺ | Varies based on peptide sequence | N/A |
Visualizations
Workflow for Triazole-Stapled Peptide Synthesis
Caption: Workflow for synthesizing triazole-stapled peptides.
Logical Relationship of Stapling Components
Caption: Formation of the triazole staple from linear peptide.
Example Signaling Pathway: Wnt/β-catenin
Stapled peptides are frequently designed to inhibit PPIs in critical signaling pathways implicated in diseases like cancer. A prominent example is the Wnt/β-catenin pathway, where the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors is a key downstream event. Stapled peptides mimicking the β-catenin binding domain of other proteins (e.g., Axin) can disrupt this interaction.
Caption: Inhibition of Wnt/β-catenin signaling by a stapled peptide.
References
Troubleshooting & Optimization
low coupling efficiency of Fmoc-4-azido-L-phenylalanine in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-4-azido-L-phenylalanine during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency of this compound can manifest as a positive Kaiser test after coupling, deletion sequences in the final peptide, and overall low yield. The following guide provides a systematic approach to identifying and resolving these issues.
Problem: Positive Kaiser Test After Coupling
A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted free amines on the resin, indicating an incomplete coupling reaction.
Immediate Actions & Troubleshooting Workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Detailed Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficient Reaction Time | The steric bulk of the Fmoc group and the azido-phenyl side chain can slow down the reaction. | Extend Coupling Time: Increase the coupling time to 2-4 hours. For particularly difficult couplings, overnight coupling may be necessary. Monitor the reaction progress with intermittent Kaiser tests. |
| Suboptimal Coupling Reagent | Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance. | Switch to a More Potent Reagent: Utilize uronium/aminium-based reagents like HATU or HCTU, which are known to be more effective for hindered amino acids.[1][2] |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, blocking access to the N-terminal amine. | Improve Solvation: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for aggregated peptides.[3] Alternatively, use a "magic mixture" of DCM/DMF/NMP with non-ionic detergents.[1] |
| Steric Hindrance | The bulky nature of this compound can physically impede the coupling reaction.[4] | Increase Reagent Equivalents & Pre-activation: Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents). Allow the amino acid, coupling reagent, and base to pre-activate for 1-5 minutes before adding to the resin.[1] |
Frequently Asked Questions (FAQs)
Q1: Is the azide group on this compound stable during standard SPPS conditions?
A1: Yes, the azide functional group is generally robust and compatible with standard Fmoc-SPPS conditions. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage (e.g., trifluoroacetic acid - TFA).[4][5]
Q2: What are the potential side reactions associated with this compound?
A2: The two primary side reactions to be aware of are:
-
Azide Reduction: This most commonly occurs during the final cleavage from the resin if thiol-based scavengers, such as 1,2-ethanedithiol (EDT), are used in the cleavage cocktail.[4] The azide group can be reduced to a primary amine. To avoid this, use a cleavage cocktail without thiol scavengers if your peptide does not contain residues that require them (e.g., Cys, Met, Trp).
-
Elimination of the Azido Moiety: Under conditions of prolonged coupling times, elimination of the azido group has been observed, leading to the formation of a dehydro-amino acid derivative.[6] It is therefore advisable to use the minimum effective coupling time.
Caption: Potential side reactions of the azido group in SPPS.
Q3: Which coupling reagents are recommended for this compound?
A3: Standard coupling reagents are generally compatible with azido-amino acids.[4] However, for optimal efficiency, especially in challenging sequences, more potent activating agents are recommended.
Comparison of Common Coupling Reagents:
| Coupling Reagent | Class | Relative Effectiveness for Hindered Residues | Notes |
| HATU / HCTU | Uronium/Aminium Salt | Very High | Recommended for difficult couplings to ensure high efficiency and minimize reaction times.[2] |
| PyBOP / PyAOP | Phosphonium Salt | Very High | Potent activators, particularly useful for extremely difficult couplings.[7] |
| DIC / HOBt (or Oxyma) | Carbodiimide | Moderate | A standard, cost-effective option, but may require longer reaction times or double coupling for hindered amino acids.[7] |
Q4: Can I use microwave-assisted SPPS for coupling this compound?
A4: Yes, microwave-assisted SPPS can be beneficial. The elevated temperature can help overcome the activation energy barrier for sterically hindered couplings and reduce aggregation.[1] However, it is crucial to carefully control the temperature to avoid potential side reactions, including racemization and azide elimination.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency, particularly for sequences prone to aggregation or steric hindrance.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling (double coupling) may be necessary.
Protocol 2: Azide-Safe Cleavage and Deprotection
This protocol is designed to cleave the peptide from the resin while preserving the azide functional group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail (for peptides without Cys, Met, or Trp):
-
95% TFA
-
2.5% Water
-
2.5% TIS
Procedure:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Caption: General workflow for SPPS incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AnaSpec Fmoc-4-azidophenylalanine[Fmoc-Phe(N3)-OH | Fmoc-p-azidophenylalanine | Fisher Scientific [fishersci.com]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-4-azido-L-phenylalanine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-4-azido-L-phenylalanine in solid-phase peptide synthesis (SPPS) and offers strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: Is the azide group of this compound stable under standard Fmoc-SPPS conditions?
A: Generally, the 4-azido-L-phenylalanine side chain is stable throughout the standard cycles of Fmoc-SPPS. This includes the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the coupling steps with common carbodiimide or phosphonium/uronium salt-based reagents. The primary concern for instability arises during the final trifluoroacetic acid (TFA) cleavage and deprotection step.[1]
Q2: What is the most common side reaction observed with this compound during peptide synthesis?
A: The most prevalent and significant side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final TFA cleavage from the resin.[1][2] This results in the formation of a 4-amino-L-phenylalanine residue in the final peptide, leading to a mass decrease of 26 Da in the product.[1]
Q3: What causes the reduction of the azide group during TFA cleavage?
A: The reduction of the azide group is primarily caused by the presence of certain scavengers in the TFA cleavage cocktail.[1][2] Thiol-based scavengers, such as 1,2-ethanedithiol (EDT), are strong reducing agents in the acidic TFA environment and are the main culprits behind this unwanted side reaction.[1][2]
Q4: Are scavengers necessary during the cleavage of peptides containing 4-azido-L-phenylalanine?
A: Yes, scavengers are crucial. They are added to the TFA cleavage cocktail to quench reactive carbocations generated during the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1] Without scavengers, these carbocations can lead to various other side reactions, such as re-alkylation of the peptide, resulting in significant impurities.[1] Therefore, omitting scavengers is not a recommended solution.
Q5: Which scavengers are considered "safe" for peptides containing 4-azido-L-phenylalanine?
A: Non-thiol scavengers are highly recommended. Triisopropylsilane (TIS) is a widely used and effective scavenger that does not cause significant reduction of the azide group.[1] If a thiol-containing scavenger is deemed necessary, for example, in peptides containing multiple arginine residues, dithiothreitol (DTT) is a much safer alternative to EDT, as it causes considerably less azide reduction.[2][3]
Q6: Are there any known side reactions with this compound during the coupling or Fmoc deprotection steps?
A: While the azide group is generally stable during coupling and deprotection, standard SPPS side reactions that are not specific to 4-azido-L-phenylalanine can still occur. These include incomplete coupling due to steric hindrance (though less common for phenylalanine derivatives compared to bulkier amino acids) and racemization, particularly with certain activation methods. It is always advisable to use high-purity this compound and optimized coupling protocols to minimize these risks.
Troubleshooting Guides
Problem: Mass spectrometry analysis of the crude peptide shows a significant peak at -26 Da from the expected mass.
Likely Cause: This mass loss is a clear indication of the reduction of the 4-azido-L-phenylalanine side chain to a 4-amino-L-phenylalanine residue. The most probable cause is the use of a strong reducing scavenger, such as 1,2-ethanedithiol (EDT), in your TFA cleavage cocktail.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for azide reduction.
Problem: Low coupling efficiency when incorporating this compound.
Likely Cause: While this compound is not exceptionally bulky, poor coupling can result from general issues in SPPS such as resin aggregation, impure reagents, or insufficient activation.
Solutions:
-
Use a more potent coupling reagent: Switch to a uronium/aminium salt-based reagent like HBTU, HATU, or HCTU, which are generally more efficient than carbodiimides alone.
-
Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
-
Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or gently warm the reaction vessel (e.g., to 30-40°C) to improve reaction kinetics.
-
Check reagent purity: Ensure that the this compound, coupling reagents, and solvents are of high purity and anhydrous.
Data Presentation
Table 1: Effect of Scavengers on Azide Reduction during TFA Cleavage
The following table summarizes the extent of azide reduction to the corresponding amine with different scavengers in a TFA/TIS/H₂O cocktail. The data is based on studies of various azide-containing peptides and is representative of the expected outcomes.[2]
| Scavenger Cocktail Composition (v/v/v) | Thiol Scavenger | % Azide Reduction (Approximate) | Recommendation |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 1,2-ethanedithiol (EDT) | Up to 50% | Not Recommended |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT | dithiothreitol (DTT) | < 10% | Safer Alternative |
| 95% TFA / 2.5% TIS / 2.5% H₂O | None | < 2% | Highly Recommended |
| 95% TFA / 5% m-cresol | None | < 2% | Recommended |
Experimental Protocols
Protocol 1: Optimized "Azide-Safe" TFA Cleavage
This protocol is designed to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing the reduction of the 4-azido-L-phenylalanine side chain.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in dichloromethane (DCM) in a suitable reaction vessel, then wash thoroughly with DCM and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For a general-purpose, azide-safe cocktail, mix:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized water
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation and Washing:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Caption: Optimized workflow for TFA cleavage.
Protocol 2: Analysis of Azide Reduction by Mass Spectrometry
This protocol outlines the procedure to quantify the extent of azide reduction in the crude peptide product.
Materials:
-
Crude peptide sample
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
-
Mass spectrometer (ESI or MALDI)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent mixture for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry in positive ion mode.
-
Data Analysis:
-
Identify the peak corresponding to the expected mass of the intact, azide-containing peptide ([M+H]⁺).
-
Search for a peak at a mass 26 Da lower than the expected mass, which corresponds to the reduced amine byproduct ([M-26+H]⁺).
-
The relative intensities of these two peaks can be used to estimate the percentage of azide reduction: % Reduction = (Intensity of [M-26+H]⁺ / (Intensity of [M+H]⁺ + Intensity of [M-26+H]⁺)) * 100
-
References
Technical Support Center: Fmoc Deprotection of Azido-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fmoc deprotection of peptides containing azido-functionalized amino acids.
Frequently Asked Questions (FAQs)
Q1: Is the azide functional group stable under standard Fmoc-SPPS conditions?
A: Yes, the azide group is generally robust and compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions. It is stable to the basic conditions of Fmoc deprotection, typically 20% piperidine in DMF, and the acidic conditions used for resin cleavage, such as high concentrations of trifluoroacetic acid (TFA).[1] However, certain reagents, particularly some scavengers used in the final cleavage cocktail, can cause side reactions.[1]
Q2: Can I use standard coupling reagents like HATU, HBTU, or DIC for incorporating azido-amino acids?
A: Yes, common coupling reagents such as HATU, HBTU, and DIC are generally compatible with the incorporation of azido-amino acids. For sterically hindered azido-amino acids, a more potent activating agent like HATU may be beneficial to ensure efficient coupling. It is always recommended to monitor the coupling reaction for completeness using a method like the Kaiser test.
Q3: Are there any known incompatibilities between the azide group and other amino acid side chains during SPPS?
A: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions. The primary concerns for side reactions stem from the reagents used during synthesis, such as scavengers during cleavage, rather than direct interactions between the azide group and other residues.
Q4: What are the main consequences of incomplete Fmoc deprotection?
A: Incomplete removal of the Fmoc group can lead to significant issues in your synthesis.[2] If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in deletion sequences, which are often difficult to separate from the desired peptide.[2] The unremoved Fmoc group will also be carried through the synthesis and complicate the purification of the final crude product, ultimately reducing the overall yield.[2]
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
Q: My Kaiser test is negative (yellow/colorless beads), or my UV-Vis monitoring indicates incomplete Fmoc removal. What should I do?
A: Incomplete Fmoc deprotection is a common issue in SPPS, particularly with sequences prone to aggregation or containing sterically hindered residues. Here is a step-by-step troubleshooting workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Issue 2: Azide Group Reduction During Final Cleavage
Q: My mass spectrometry data shows a mass loss of 26 Da, indicating my azide has been reduced to an amine. How can I prevent this?
A: This is a common side reaction caused by certain scavengers in the TFA cleavage cocktail.[1] Thiol-based scavengers are the primary culprits.
Data on Azide Reduction with Different Scavengers:
| Scavenger | Cleavage Cocktail Composition | Azide Reduction (%) | Recommendation |
| EDT | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | High (can be >50%) | Not Recommended |
| DTT | TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) | Moderate | Use with caution if a thiol is necessary |
| Thioanisole | TFA/TIS/H₂O/Thioanisole | Low | Safer alternative to EDT and DTT |
| TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | Minimal to None | Recommended |
This data is a qualitative summary from multiple sources. Actual reduction percentages can vary based on peptide sequence and reaction conditions.
Troubleshooting Workflow for Azide Reduction:
Caption: Troubleshooting logic for diagnosing and preventing azide reduction.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard method for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Reaction vessel for SPPS
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin), ensuring the resin is fully submerged.
-
Agitate the resin slurry for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.
Protocol 2: Fmoc Deprotection for Difficult Sequences using DBU
This protocol is recommended for sterically hindered residues or aggregating sequences where standard piperidine treatment is insufficient.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, reagent grade
-
Deprotection solution: 2% (v/v) DBU and 20% (v/v) piperidine in DMF (use immediately after preparation)[4]
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the DBU-containing deprotection solution to the resin.
-
Agitate the mixture for 5-15 minutes at room temperature. Reaction times are typically shorter than with piperidine alone.
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (at least 7 times) to remove all reagents and byproducts.
-
Perform a Kaiser test to confirm complete deprotection.[3]
Caution: DBU is a very strong base and may promote side reactions like aspartimide formation if Asp residues are present. Use this method judiciously.[4]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This non-destructive method allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[5]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection step
-
Volumetric flask
Procedure:
-
During the standard Fmoc deprotection steps (Protocol 1, steps 3-6), collect the filtrate (the piperidine solution) in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.
-
Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted filtrate.
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[6]
Caption: Workflow for UV-Vis monitoring of Fmoc deprotection in SPPS.
Protocol 4: Base-Free Fmoc Deprotection using Sodium Azide (for Solution Phase)
A mild, base-free method for Fmoc deprotection has been developed using sodium azide, which could be particularly useful for sensitive peptides.[7][8] The following is a general protocol for solution-phase deprotection. On-resin application requires further optimization.
Materials:
-
Fmoc-protected peptide
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve the Fmoc-protected peptide in a mixture of DMF and water (e.g., 9:1 v/v).
-
Add sodium azide (e.g., 5 equivalents).
-
Stir the reaction at an elevated temperature (e.g., 50-60°C).
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours for complete deprotection.
-
Once complete, proceed with appropriate workup and purification.
Note: This method is presented for informational purposes. The direct application to solid-phase synthesis with azido-containing peptides requires careful consideration to avoid unwanted reactions with the side-chain azide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Click Chemistry for Fmoc-4-azido-L-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction involving Fmoc-4-azido-L-phenylalanine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the click chemistry reaction with this compound in a question-and-answer format.
Q1: My click reaction is showing low or no yield of the desired triazole product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a common issue in CuAAC reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Ensure your solvents are thoroughly degassed by bubbling with an inert gas like nitrogen or argon before the reaction. It is also best practice to perform the reaction under an inert atmosphere. If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, ensure the sodium ascorbate solution is freshly prepared.[1][2]
-
-
Reagent Quality: The stability of your starting materials is crucial.
-
Solution: Verify the purity and integrity of your this compound and your alkyne-containing molecule. Azides can be sensitive to prolonged storage.
-
-
Insufficient Ligand: Copper-coordinating ligands are critical for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.
-
Incorrect Order of Reagent Addition: The order in which you add your reagents can significantly impact the reaction's success.
-
Solution: A recommended practice is to first mix the Cu(II) salt with the ligand, then add this mixture to your azide and alkyne substrates. The reaction should be initiated by the addition of the reducing agent (sodium ascorbate). Avoid adding the ascorbate to the copper solution before the ligand is present, as this can lead to the formation of reactive oxygen species that may damage your peptide.[1][2]
-
Q2: I am observing a significant side product that corresponds to the amine of my starting azide. What is causing this reduction and how can I prevent it?
A2: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent.
-
Excess Reducing Agent: While sodium ascorbate is necessary to generate Cu(I), too much can lead to the unwanted reduction of the azide.
-
Solution: Optimize the concentration of sodium ascorbate. Use the minimum effective concentration required to maintain a catalytic amount of Cu(I). This can be achieved by slowly adding the ascorbate or by using a slight excess relative to the copper catalyst rather than a large excess relative to the substrates.
-
-
Alternative Copper Source: You can eliminate the need for a reducing agent altogether.
-
Solution: Employ a Cu(I) source directly, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI).[4] However, be aware that Cu(I) salts are sensitive to oxidation and should be handled under an inert atmosphere.
-
Q3: My reaction mixture is turning cloudy or forming a precipitate. What is happening and what should I do?
A3: Precipitate formation can be due to several factors, including poor solubility of reagents or catalyst complexes, or unwanted side reactions.
-
Solubility Issues: this compound, especially when part of a larger peptide sequence, or the alkyne partner may have limited solubility in the reaction solvent.
-
Solution: Optimize your solvent system. A mixture of an organic solvent like DMSO, DMF, or t-BuOH with water is often effective. For on-resin reactions, ensure the resin is well-swollen in a suitable solvent like DCM before adding the reaction mixture.[4]
-
-
Catalyst Precipitation: Some copper-ligand complexes may have poor solubility.
-
Solution: Consider using a more soluble ligand like THPTA for aqueous-based reactions. Ensure all components are well-dissolved before initiating the reaction.
-
Q4: The click reaction is very slow. How can I increase the reaction rate?
A4: Several factors influence the kinetics of the CuAAC reaction.
-
Catalyst and Ligand Concentration: The rate is dependent on the concentration of the active Cu(I) catalyst.
-
Solution: Increasing the catalyst loading (both copper and ligand) can speed up the reaction. However, this should be balanced with the potential for side reactions and purification challenges. The use of accelerating ligands like TBTA or THPTA is highly recommended.[5]
-
-
Temperature: While many click reactions proceed at room temperature, gentle heating can sometimes be beneficial.
-
Reactant Concentration: The bimolecular nature of the reaction means that higher concentrations of the azide and alkyne will lead to a faster reaction.
-
Solution: If possible, increase the concentration of your reactants.
-
Quantitative Data on Reaction Conditions
The efficiency of the CuAAC reaction can be influenced by the choice of catalyst, ligand, and solvent. The following tables summarize findings from various studies to guide your optimization.
Table 1: Comparison of Copper Sources and Ligands on CuAAC Yield
| Copper Source | Ligand | Reducing Agent | Solvent System | Typical Yield | Reference |
| CuSO₄ | TBTA | Sodium Ascorbate | DMSO/H₂O | >95% | [6] |
| CuSO₄ | THPTA | Sodium Ascorbate | Aqueous Buffer | High | [2] |
| CuBr | None | None | DMSO | High | [4] |
| Copper Wire | None | None | DMF | ~100% (after 5h at 50°C) | [6] |
| [Cu(CH₃CN)₄]PF₆ | TBTA | None | DMF | Good to Moderate (70-85%) | [8] |
Table 2: Effect of Reactant Concentration and Equivalents on Reaction Outcome
| Component | Equivalents (relative to limiting reagent) | Observation | Reference |
| Alkyne | 1.5 - 2 eq. | Often used in slight excess to drive the reaction to completion. | [6] |
| Copper Catalyst | 0.05 - 0.2 eq. (5-20 mol%) | Catalytic amounts are sufficient. Higher loading may not improve yield and can complicate purification. | [6] |
| Sodium Ascorbate | 1 - 5 eq. (relative to copper) | A slight excess is needed to maintain the Cu(I) state. Large excess can lead to azide reduction. | [2] |
| Ligand | 1 - 5 eq. (relative to copper) | Protects the catalyst and accelerates the reaction. An excess is generally well-tolerated with ligands like THPTA. | [1][2] |
Experimental Protocols
Below are detailed methodologies for performing a CuAAC reaction with this compound, both on-resin and in solution.
Protocol 1: On-Resin Click Chemistry
This protocol is suitable for modifying a peptide containing this compound while it is still attached to the solid support.
-
Resin Swelling: Swell the peptide-resin (containing the azido group) in dichloromethane (DCM) (10 mL/g of resin) for 10-15 minutes.
-
Solvent Exchange: Wash the resin with the reaction solvent (e.g., DMF or a DMSO/DCM mixture) three times.
-
Prepare Reagent Solutions:
-
Alkyne Solution: Dissolve the alkyne (2-5 equivalents relative to the resin loading) in the reaction solvent.
-
Copper(I) Source: For this protocol, we will use CuBr (1-2 equivalents).
-
Base: Prepare a solution of a non-coordinating base like N,N-diisopropylethylamine (DIPEA) (5-10 equivalents).
-
-
Reaction Setup:
-
To the swollen and washed resin, add the alkyne solution.
-
Add the CuBr.
-
Add the DIPEA.
-
Ensure the resin is fully submerged in the reaction mixture.
-
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 5-10 minutes.
-
Reaction: Gently agitate the reaction mixture at room temperature for 4-18 hours. The progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with the reaction solvent, followed by DCM. The resin is now ready for subsequent peptide synthesis steps or cleavage.
Protocol 2: In-Solution Click Chemistry
This protocol is for reacting a cleaved and purified peptide containing this compound with an alkyne partner in solution.
-
Prepare Stock Solutions:
-
Azide-Peptide: Dissolve the peptide containing this compound in a suitable solvent mixture (e.g., DMSO/water 4:1) to a final concentration of 1-10 mM.
-
Alkyne: Prepare a stock solution of the alkyne partner (e.g., 100 mM in DMSO).
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
TBTA: Prepare a 50 mM stock solution in DMSO.
-
Sodium Ascorbate: Freshly prepare a 1 M stock solution in deionized water.
-
-
Degas Solvents: Thoroughly degas all aqueous solutions and the azide-peptide solution by bubbling with nitrogen or argon for at least 15 minutes.
-
Reaction Assembly (for a 1 mL final volume):
-
In a reaction vial, combine the azide-peptide solution and the alkyne stock solution (to achieve a final concentration of 1.1-1.5 equivalents of alkyne).
-
Add the TBTA stock solution (to a final concentration of 0.1-0.5 mM).
-
Add the CuSO₄ stock solution (to a final concentration of 0.1-0.5 mM).
-
Vortex the mixture gently.
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 1-2.5 mM).
-
Reaction: Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.
Visualizations
Experimental Workflow for On-Resin Click Chemistry
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 7. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Aggregation of Peptides Containing Fmoc-4-azido-L-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides incorporating Fmoc-4-azido-L-phenylalanine during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using this compound?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1] Aggregation can physically block reactive sites on the peptide, leading to incomplete coupling and deprotection steps. This results in deletion sequences and lower purity of the final crude peptide. The inclusion of this compound, with its aromatic side chain, can contribute to aggregation through hydrophobic interactions and π-π stacking. While the azido group is primarily incorporated for bioorthogonal "click" chemistry, its electronic properties and potential to influence backbone conformation may also play a role in aggregation.[2]
Q2: What are the common signs of peptide aggregation during SPPS?
A2: Several signs can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[1][3][4]
-
Incomplete Deprotection: The Fmoc deprotection reaction may be slow or incomplete. This can sometimes be observed as a persistent blue color after piperidine treatment when using a colorimetric test like the chloranil test.[1]
-
Slow or Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was hindered.[1][4]
-
Analytical HPLC/LC-MS: Analysis of a test cleavage will show a complex mixture of products, including the target peptide along with numerous deletion sequences.[1]
Q3: Can I predict if my peptide sequence containing this compound will aggregate?
A3: While predicting aggregation with absolute certainty is difficult, sequences with a high content of hydrophobic residues, including this compound, are more prone to aggregation.[1][3] The risk of aggregation also increases with the length of the peptide chain. Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.
Q4: Is the azido group of this compound stable during SPPS?
A4: The azide functional group is generally stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid). However, it is susceptible to reduction to an amine by thiol-containing reagents. Therefore, it is crucial to avoid using scavengers like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) during the final cleavage step if the azide moiety is to be preserved for subsequent reactions.
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser test after coupling.
-
Low yield of the desired peptide.
-
Presence of deletion sequences in the final product upon analysis.
Potential Cause: Peptide aggregation on the resin is preventing access of reagents to the N-terminus of the growing peptide chain.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Synthesis Parameters | Increase coupling times and/or perform a "double coupling" where the coupling step is repeated with fresh reagents. Increase the synthesis temperature, which can help disrupt secondary structures. | Higher temperatures may increase the risk of side reactions, such as racemization. |
| Change Solvents | Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP), or use a mixture of solvents (e.g., DMF/DCM/NMP). Adding a small percentage of dimethyl sulfoxide (DMSO) can also help.[3] | Ensure all reagents are soluble in the new solvent system. |
| Use Chaotropic Salts | Wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before the coupling step. This can disrupt hydrogen bonds and break up aggregates. | Thoroughly wash the resin with DMF after the salt wash to remove all traces of the salt before proceeding with coupling. |
| Employ Stronger Reagents | For difficult couplings, use a more potent activating agent like HATU or HCTU. For incomplete deprotection, a stronger base cocktail, such as 2% DBU in 20% piperidine/DMF, can be used.[5] | Stronger reagents can also increase the risk of side reactions. DBU, for instance, can promote aspartimide formation.[5][6] |
Issue 2: Proactively Preventing Aggregation in "Difficult" Sequences
For sequences known to be prone to aggregation, incorporating structure-disrupting elements can be a highly effective preventative measure.
| Strategy | Description | Implementation |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone by replacing a Ser or Thr residue with a pseudoproline dipeptide. This disrupts the formation of regular secondary structures. | Substitute the appropriate Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide during the synthesis cycle. |
| Dmb/Hmb-Protected Amino Acids | Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of an amino acid (often Gly). This bulky group prevents hydrogen bonding. | Couple the Fmoc-AA(Dmb/Hmb)-OH amino acid at strategic positions within the sequence, typically every 6-7 residues. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed with the standard coupling protocol.
Protocol 2: Manual Coupling of an Fmoc-AA(Dmb)-OH Residue
This protocol describes the manual coupling of a Dmb-protected amino acid to disrupt aggregation.
-
In a separate vessel, dissolve the Fmoc-AA(Dmb)-OH (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Visualizations
Caption: Troubleshooting workflow for aggregation during SPPS.
Caption: Decision-making for proactive aggregation prevention.
References
Technical Support Center: Purification of Peptides Containing Fmoc-4-azido-L-phenylalanine by HPLC
Welcome to the technical support center for the purification of peptides containing Fmoc-4-azido-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges encountered during the HPLC purification of these specialized peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides containing the unnatural amino acid this compound. The presence of the bulky, hydrophobic Fmoc group and the azido functionality can introduce specific challenges.
| Problem | Potential Cause | Recommended Solution & Investigation |
| Poor or No Peptide Solubility in Initial Mobile Phase | The high hydrophobicity of the peptide due to the Fmoc group and the 4-azido-L-phenylalanine residue can lead to poor solubility in aqueous solutions.[1][2] | 1. Initial Dissolution in Strong Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or isopropanol before dilution.[1] 2. Stepwise Dilution: After initial dissolution, slowly add the aqueous mobile phase (Solvent A) to the peptide solution while vortexing to prevent precipitation.[1] 3. Use of Hexafluoro-2-propanol (HFIP): For extremely insoluble peptides, HFIP can be an effective solubilizing agent, though it may require specific mobile phase adjustments.[1] |
| Broad or Tailing Peaks | 1. Peptide Aggregation: Intermolecular hydrophobic interactions, especially at high concentrations, can cause the peptide to aggregate, leading to poor peak shape.[1][3] 2. Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing.[3] 3. Column Overload: Injecting too much sample can saturate the column.[3] | 1. Work at Dilute Concentrations: Inject a more dilute solution of the peptide. 2. Modify Mobile Phase: Increase the percentage of organic solvent in the initial mobile phase to disrupt hydrophobic interactions.[1] 3. Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape.[3] 4. Optimize TFA Concentration: Ensure a TFA concentration of at least 0.1% in both mobile phases to mask silanol interactions.[3] |
| Poor Peak Resolution and Separation from Impurities | Co-elution of closely related impurities due to similar hydrophobicities. | 1. Optimize Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely related species.[1][4] 2. Change Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation.[1] 3. Modify Ion-Pairing Agent: While trifluoroacetic acid (TFA) is common, using a different ion-pairing agent like formic acid can sometimes improve selectivity.[1] 4. Adjust Temperature: Changing the column temperature can alter selectivity. |
| Peptide is Unstable (Loss of Fmoc group) | 1. Basic Mobile Phase: Accidental use of a neutral or basic mobile phase will cleave the Fmoc group.[3] 2. On-column Degradation (Rare): Highly sensitive peptides could potentially degrade.[3] | 1. Verify Mobile Phase pH: Ensure both Solvent A and Solvent B are acidic (pH 2-3) due to the presence of 0.1% TFA.[3] 2. Minimize Time on Column: Use a faster, optimized gradient to reduce the total time the peptide spends in the HPLC system.[3] |
| High Backpressure | Precipitation of the peptide at the head of the column due to poor solubility in the initial mobile phase.[1] | 1. Sample Solvent Compatibility: Ensure the sample solvent is compatible with the initial mobile phase. If using a strong organic solvent like DMSO, inject a smaller volume.[1] 2. In-line Filter: Use a guard column or an in-line filter to protect the analytical column from precipitated material.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is "Fmoc-on" purification a good strategy for peptides containing this compound?
A1: "Fmoc-on" purification is highly effective because the large, hydrophobic Fmoc group significantly increases the peptide's retention time on a reversed-phase column compared to shorter, truncated sequences that lack the Fmoc group (failure sequences).[3] This large difference in hydrophobicity allows for a much cleaner separation of the full-length, Fmoc-protected peptide from most synthesis-related impurities.[3]
Q2: Is the Fmoc group stable under typical reversed-phase HPLC conditions?
A2: Yes, the Fmoc group is stable in the acidic mobile phases commonly used for peptide purification, such as those containing 0.1% trifluoroacetic acid (TFA).[3] The Fmoc group is primarily labile to basic conditions (e.g., piperidine), which are not used in standard reversed-phase HPLC.[3]
Q3: What type of HPLC column is most suitable for purifying peptides with this compound?
A3: For most peptides, including those with the hydrophobic Fmoc group, a C18 reversed-phase column is the standard and most effective choice.[3][5] The hydrophobicity of the Fmoc group enhances its interaction with the C18 stationary phase, leading to strong retention which is ideal for separation.[3] For very large or extremely hydrophobic peptides, a C8 or C4 column might be considered to reduce retention times.[3]
Q4: How does the 4-azido-L-phenylalanine residue affect the HPLC purification?
A4: The 4-azido-L-phenylalanine residue can increase the hydrophobicity of the peptide, although typically less so than the Fmoc group itself. This increased hydrophobicity will generally lead to a longer retention time in RP-HPLC compared to a peptide with a non-modified phenylalanine. The azide group is generally stable under standard acidic HPLC conditions.
Q5: I am seeing very broad peaks. What is the most likely cause for a peptide containing this compound?
A5: For peptides with a bulky, hydrophobic group like Fmoc, aggregation is a very likely culprit for broad peaks.[1] Try the troubleshooting steps for aggregation, such as injecting a more dilute sample, increasing the column temperature, or increasing the organic solvent percentage in your initial mobile phase.[1][3]
Data Presentation
The following tables illustrate the effect of different HPLC parameters on the purification of a hypothetical peptide containing this compound.
Table 1: Effect of Gradient Slope on Peptide Retention Time and Purity
| Gradient Slope (%B/min) | Retention Time (min) | Peak Width (min) | Purity (%) |
| 2.0 | 15.2 | 0.8 | 85 |
| 1.0 | 22.5 | 0.5 | 95 |
| 0.5 | 35.8 | 0.3 | >98 |
Table 2: Effect of Mobile Phase Composition on Selectivity
| Organic Modifier (Solvent B) | Ion-Pairing Agent | Retention Time (min) | Resolution (from major impurity) |
| Acetonitrile | 0.1% TFA | 22.5 | 1.8 |
| Methanol | 0.1% TFA | 28.1 | 2.2 |
| Acetonitrile | 0.1% Formic Acid | 20.8 | 1.5 |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Purification
-
Initial Dissolution: Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3]
-
Dilution: Dilute the dissolved peptide with Solvent A (Water + 0.1% TFA) to the desired injection concentration.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]
Protocol 2: Standard HPLC Purification Method
-
HPLC System Preparation:
-
Chromatographic Conditions:
-
Flow Rate: Typically 4-5 mL/min for a 10 mm ID semi-preparative column.
-
Detection: UV detection at 220 nm and 280 nm.
-
Gradient: A shallow gradient is often optimal. For example, start with a linear gradient of 20-60% Solvent B over 40 minutes. This may need to be optimized based on the hydrophobicity of the specific peptide.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity.
-
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Experimental workflow for the purification of peptides containing this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
References
Technical Support Center: Azide Group Stability in Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the stability of the azide functional group during chemical synthesis, with a focus on preventing its unintended reduction.
Troubleshooting Guide: Unwanted Azide Reduction
This section addresses common issues where the azide group is unintentionally reduced to a primary amine, leading to failed conjugations, unexpected products, or loss of reactivity.
Issue 1: Azide group is reduced during a reaction involving other functional groups.
Question: My analytical data (e.g., Mass Spectrometry) shows a mass loss of 26.0 Da, corresponding to the conversion of my azide (-N₃) to an amine (-NH₂). Why is this happening and how can I prevent it?
Answer: This is a classic sign of unintended azide reduction. The cause is highly dependent on the reagents and conditions used in your reaction. The azide group is sensitive to various common reducing agents.
Root Cause Analysis and Solutions:
-
Use of Non-Selective Reducing Agents: Standard metal hydride reagents (e.g., LiAlH₄) and many catalytic hydrogenation conditions (e.g., H₂ with standard Pd/C) will readily reduce azides to amines.[1][2] Thiol-based reagents, often used for disulfide bond reduction, are also common culprits.[3]
-
Solution: Employ chemoselective reduction methods that are known to be compatible with azides. The choice of reagent depends on the functional group you intend to reduce.
-
-
Incompatible Scavengers in Peptide Synthesis: During the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS), certain scavengers used in the TFA cleavage cocktail can reduce the azide group.[4]
-
Root Cause: 1,2-Ethanedithiol (EDT) is a strong reducing agent in acidic environments and is the most frequent cause of this side reaction.[4]
-
Solution: Use a non-thiol scavenger like triisopropylsilane (TIS), which is generally safe for azides.[3][4] If a thiol scavenger is necessary, dithiothreitol (DTT) is a much weaker reducing agent for azides compared to EDT and is a safer alternative.[3][4][5]
-
Troubleshooting Workflow for Azide Reduction
Frequently Asked Questions (FAQs)
Q1: Which reducing agents are generally compatible with azides?
A1: Several classes of reagents can be used for reductions in the presence of an azide group. These are often described as "chemoselective."
-
Staudinger Reduction: This is a very mild and highly selective method using a phosphine (like triphenylphosphine, PPh₃) followed by hydrolysis to convert an azide to an amine.[6][7][8] It is compatible with a wide range of functional groups.[7] The classic Staudinger reduction converts the azide to an amine, while the Staudinger Ligation is engineered to form a stable amide bond.[3][]
-
Visible Light-Induced Reduction: A ruthenium(II)-catalyzed reaction using visible light can reduce azides under extremely mild, neutral conditions in aqueous or organic solvents.[1] This method shows remarkable chemoselectivity and is compatible with alcohols, aldehydes, alkenes, alkynes, and even disulfides.[1]
-
Specific Metal-Based Reagents: Certain combinations of metal salts and reducing agents show high selectivity. Examples include FeCl₃-Zn and the dichloroborane-dimethyl sulfide complex (BHCl₂·SMe₂).[10] Sodium sulfide hydrate (Na₂S·xH₂O) has also been shown to be effective and chemoselective under solvent-free conditions.[10][11]
-
Modified Catalytic Hydrogenation: While standard Pd/C is not selective, specially designed palladium catalysts can achieve chemoselective hydrogenation. For instance, palladium on boron nitride (Pd/BN) or palladium on molecular sieves (Pd/MS3A, Pd/MS5A) can selectively reduce azides, alkenes, or alkynes while leaving other reducible groups intact, depending on the solvent and support.[12]
Q2: I need to reduce a disulfide bond in my protein before conjugation with an azide-containing molecule. How do I prevent the azide from being reduced?
A2: This is a common issue in bioconjugation. Thiol-based reducing agents like TCEP, DTT, and BME can reduce azides.[3] The most reliable solution is a sequential reduction and labeling approach.
-
Reduce the disulfide bonds in your protein using the desired reducing agent (e.g., TCEP).
-
Completely remove the reducing agent from the solution. This can be done via buffer exchange using spin filters, dialysis, or desalting columns.[3]
-
Once the reducing agent is removed, add your azide-functionalized molecule to perform the conjugation.
An alternative, if sequential steps are not possible, is to quench the reducing agent in situ. Water-soluble PEG-azides have been used to quench TCEP before adding a maleimide-containing partner.[3][13]
Q3: How can I choose the right azide-preserving reduction method for my specific molecule?
A3: The choice depends on which other functional groups are present in your molecule. The following decision tree can help guide your selection.
Q4: What is the difference between a Staudinger Reduction and a Staudinger Ligation?
A4: Both reactions start with the same initial step: the reaction of an azide with a phosphine to form an aza-ylide intermediate.[8][] Their final products, however, are different by design.
-
Staudinger Reduction: The aza-ylide intermediate is hydrolyzed with water to produce a primary amine and a phosphine oxide byproduct. The overall goal is the mild reduction of the azide.[7][8]
-
Staudinger Ligation: The phosphine reagent is engineered with an electrophilic trap (often an ortho-ester). This trap intercepts the aza-ylide intermediate through an intramolecular reaction, ultimately forming a stable amide bond between the two molecules. This is a bioorthogonal ligation reaction used to covalently link molecules.[3][]
Data & Protocols
Table 1: Chemoselectivity of Various Azide-Compatible Reduction Methods
| Method / Reagent System | Target Functional Group | Other Tolerated Groups (in addition to azide) | Reference(s) |
| Staudinger Reduction (PPh₃/H₂O) | Azide | Esters, amides, ketones, aldehydes, alkenes, alkynes, halides. Sensitive to vicinal -OH groups. | [6][7] |
| Visible Light / Ru(bpy)₃Cl₂ | Azide | Alcohols, phenols, acids, alkenes, alkynes, aldehydes, halides, mesylates, disulfides. | [1] |
| Pd/BN in Pyridine | Alkyne (semi-hydrogenation) | Azides, alkenes, benzyl ethers, aryl halides. | [12] |
| Pd/BN in Methanol | Azide, Alkyne, Alkene | Benzyl ethers, aryl halides, aryl ketones, nitro groups. | [12] |
| Na₂S·xH₂O (solvent-free) | Azide | Ether, carbonyl, sulfonyl, nitro groups. | [10][11] |
| FeCl₃-Zn | Azide (alkyl, aryl, aroyl) | Most common functional groups. | [10] |
| BHCl₂·SMe₂ | Azide | Esters, halides, nitriles. | [10] |
| Al/Gd Triflates/NaI | Aromatic Azide | Selectively reduces aromatic azides in the presence of aliphatic azides. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Staudinger Reduction of an Organic Azide
This protocol describes a general method for the reduction of an organic azide to a primary amine using triphenylphosphine and water.
-
Materials:
-
Organic azide substrate
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
Dissolve the organic azide (1.0 eq) in THF (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triphenylphosphine (1.1-1.2 eq) to the solution at room temperature. The reaction is often accompanied by the evolution of N₂ gas, so ensure adequate ventilation and do not seal the vessel tightly.
-
Stir the reaction mixture at room temperature. The formation of the iminophosphorane intermediate is typically rapid. Monitor the reaction by TLC or LC-MS until the starting azide is consumed (usually 1-3 hours).
-
Once the formation of the intermediate is complete, add water (5-10 eq) to the reaction mixture.
-
Heat the mixture to reflux or stir at an elevated temperature (e.g., 50-60 °C) to facilitate hydrolysis of the iminophosphorane. Monitor this second step by TLC or LC-MS for the appearance of the amine product and disappearance of the intermediate. This step can take several hours to overnight.[8][15]
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product contains the desired amine and triphenylphosphine oxide byproduct. Purify the amine by flash column chromatography or crystallization.
-
-
Safety Note: Organic azides can be explosive. Handle with care, avoid heat, shock, and friction. Always work behind a blast shield.
Protocol 2: Sequential Disulfide Reduction and Labeling
This protocol is designed for bioconjugation where a protein's disulfide bonds must be reduced prior to reaction with an azide-containing reagent.
-
Materials & Equipment:
-
Protein with disulfide bond(s)
-
Reducing agent, e.g., Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Azide-functionalized labeling reagent
-
Desalting column or spin filter appropriate for the protein's molecular weight
-
-
Procedure:
-
Reduction Step: Dissolve the protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a fresh stock solution of the TCEP reducing agent in the same buffer.
-
Add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate the reaction at room temperature or 37 °C for 1-2 hours to ensure complete reduction of the disulfide bonds.
-
Removal of Reducing Agent: Equilibrate a desalting column or spin filter with the reaction buffer according to the manufacturer's instructions.
-
Apply the protein-TCEP reaction mixture to the column/filter to separate the protein (now with free thiols) from the excess TCEP.[3]
-
Collect the protein fractions as they elute. Confirm protein concentration (e.g., by measuring A₂₈₀).
-
Labeling Step: Immediately add the azide-functionalized labeling reagent (e.g., an azide-maleimide) to the purified, reduced protein. The molar excess of the labeling reagent will depend on the specific application and may require optimization (typically 5-20 fold excess).
-
Incubate the labeling reaction under the conditions recommended for the specific reagent (e.g., room temperature for 1-2 hours or 4 °C overnight).
-
Quench any unreacted maleimides if necessary (e.g., with a small amount of β-mercaptoethanol or cysteine).
-
Purify the final azide-labeled protein conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess labeling reagent.
-
References
- 1. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
improving the solubility of Fmoc-4-azido-L-phenylalanine for coupling
Welcome to the Technical Support Center for Fmoc-4-azido-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound and to offer troubleshooting strategies for its efficient coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid phenylalanine, which is protected at its amino group by a fluorenylmethyloxycarbonyl (Fmoc) group and contains an azido (-N₃) group at the para position of the phenyl ring. Its primary use is in peptide synthesis to introduce a bioorthogonal handle. The azido group allows for specific chemical modifications, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for labeling peptides with fluorescent dyes, attaching them to surfaces, or conjugating them to other molecules like drugs or polymers.[1]
Q2: I am experiencing difficulty dissolving this compound in my coupling solvent. Why is this happening?
A2: this compound can exhibit poor solubility due to a combination of factors. The large, hydrophobic Fmoc group contributes significantly to poor solubility in some solvents. Furthermore, the unnatural amino acid itself can be prone to aggregation, a common issue with hydrophobic and aromatic amino acids. The quality of the solvent, particularly for DMF which can degrade to form amines, can also impact solubility and reactivity.[2][]
Q3: Which solvents are recommended for dissolving this compound?
A3: The most commonly used solvents for SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). While this compound is generally soluble in both, NMP is often a better choice for hydrophobic and aggregation-prone amino acids due to its superior solvating properties.[2][4] For difficult cases, a mixture of solvents or the addition of a small amount of a solubilizing agent may be necessary.
Q4: Can the azido group react with other reagents during peptide synthesis?
A4: The azide group is generally stable under standard Fmoc-SPPS conditions, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage.[5] However, it is susceptible to reduction to an amine by thiol-containing reagents, such as dithiothreitol (DTT) or 1,2-ethanedithiol (EDT), which are often used as scavengers during the final cleavage from the resin.[5]
Troubleshooting Guides
Guide 1: Improving the Solubility of this compound
If you are encountering solubility issues with this compound, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting solubility issues of this compound.
Guide 2: Addressing Incomplete Coupling Reactions
If you observe incomplete coupling of this compound, consider the following steps:
Caption: Decision-making workflow for incomplete coupling of this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Relative Solubility | Remarks |
| N,N-Dimethylformamide (DMF) | Good | Ensure high purity and freshness, as degradation products can interfere with synthesis.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | Generally superior to DMF for hydrophobic and aggregation-prone sequences.[2][4] |
| Dichloromethane (DCM) | Poor to Moderate | Not a primary solvent for dissolving Fmoc-amino acids but can be used in solvent mixtures to reduce aggregation. |
| Dimethyl sulfoxide (DMSO) | Good | Can be used as a co-solvent to disrupt secondary structures and improve solubility. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a robust method for routine coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HATU (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF or NMP.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) is desired. If the test is positive, a second coupling may be necessary.
Protocol 2: Coupling of this compound under Difficult Conditions
This protocol incorporates strategies to overcome steric hindrance and low solubility.
Materials:
-
Same as Protocol 1
-
Optional: Lithium Chloride (LiCl)
Procedure:
-
Resin Swelling and Deprotection: Follow step 1 from the standard protocol.
-
(Optional) Chaotropic Salt Wash: If aggregation is suspected, wash the resin with a 1 M solution of LiCl in DMF for 5-10 minutes, followed by extensive washing with DMF to remove the LiCl.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents) and a more potent activator like HATU (3.9 equivalents) in NMP. Add DIPEA (8 equivalents) and pre-activate for 2-3 minutes. The solution should become clear as the activated ester forms.
-
Coupling: Add the activation mixture to the resin. If coupling is known to be difficult, the reaction time can be extended to 4 hours or overnight. Alternatively, the reaction can be gently heated to 40°C.
-
Washing and Monitoring: Follow steps 4 and 5 from the standard protocol. If the Kaiser test is still positive, perform a second coupling (double coupling) with fresh reagents.
Signaling Pathways and Experimental Workflows
Caption: General workflow for a single coupling cycle of this compound in SPPS.
References
Technical Support Center: Troubleshooting Failed Click Reactions with Fmoc-4-azido-L-phenylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions involving Fmoc-4-azido-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is resulting in low or no product yield. What are the primary factors to investigate?
Low or no product yield in a click reaction is a common issue that can often be attributed to several key factors:
-
Inactive Copper(I) Catalyst: The catalytic cycle of CuAAC chemistry relies on the copper(I) oxidation state. Accidental exposure to oxygen can lead to the oxidation of the active Cu(I) to the inactive Cu(II) state, which will halt the reaction.[1]
-
Reagent Purity and Integrity: The purity of the azide-containing amino acid, the alkyne, and the solvents used can significantly affect the reaction's success. It is particularly important to use a freshly prepared sodium ascorbate solution, as it can degrade over time.[2]
-
Inadequate Ligand: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, thereby preventing its oxidation and increasing its solubility.[1] An incorrect choice of ligand or an improper ligand-to-copper ratio can lead to a significant decrease in the reaction rate.[2]
-
Substrate-Related Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1] Additionally, impurities within your substrates can interfere with the catalyst.
-
Incorrect Reaction Conditions: Factors such as the solvent, pH, temperature, and reaction time all play a critical role in the success of the reaction.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the amine instead of the azide. What is causing this reduction?
The reduction of the azide group to a primary amine is a known side reaction in CuAAC reactions. This is often caused by an excess of the reducing agent, such as sodium ascorbate, which is used to generate the active Cu(I) catalyst from a Cu(II) source.[3] The presence of phosphines in the reaction mixture can also lead to the formation of an amine via the Staudinger reaction.[3]
Q3: Is the azide group of this compound stable to the conditions of Fmoc deprotection?
Generally, the azide group is robust and compatible with the standard basic conditions used for Fmoc deprotection, such as 20% piperidine in DMF.[4] It is also stable to the acidic conditions typically used for cleavage from the resin, such as high concentrations of trifluoroacetic acid (TFA).[4] However, care should be taken with the choice of scavengers used during the final cleavage step, as some can lead to the reduction of the azide group.[4]
Q4: Can I perform the click reaction on the solid-phase resin?
Yes, on-resin click reactions are a common and advantageous method. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away from the resin-bound product.[5] The reaction can be performed on the fully protected peptide while it is still attached to the support.[6]
Q5: What is the optimal order of reagent addition for a successful click reaction?
To ensure the stability and activity of the catalyst, it is recommended to first mix the copper sulfate (CuSO₄) with the stabilizing ligand.[1] This premix is then added to the solution containing your azide and alkyne substrates. The reaction is then initiated by the addition of sodium ascorbate.[1] Adding the ascorbate directly to the copper solution without the ligand can lead to the precipitation of copper salts.[1]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield in your click reaction.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Guide 2: Azide Reduction to Amine
This guide addresses the common side reaction of azide reduction and provides steps to mitigate it.
Caption: Decision tree for troubleshooting azide reduction.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These parameters should be systematically optimized for your specific substrates and reaction conditions.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Recommended Concentration Range | Notes |
| Alkyne Substrate | 10 µM - 5 mM | For biomolecules at low concentrations (~10 µM), a larger excess of the azide reagent may be necessary.[7] |
| Azide Reagent | 1.2 - 2 fold excess over alkyne | This can be increased for more dilute reactions to drive the reaction to completion.[7] |
| Copper (from CuSO₄) | 50 µM - 250 µM | Higher concentrations can increase the reaction speed but may also lead to more side reactions or damage to biomolecules.[7] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is generally recommended to protect biomolecules and the catalyst.[7] |
| Sodium Ascorbate | 1 mM - 10 mM | Should always be prepared fresh.[2] |
| Aminoguanidine (optional) | 1 mM - 5 mM | Can be added to scavenge reactive byproducts of ascorbate oxidation and protect sensitive biomolecules.[8] |
Table 2: Troubleshooting Guide for On-Resin CuAAC Reactions
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Poor resin swelling | Switch to a more suitable solvent for your resin (e.g., DMSO or NMP).[4] |
| Peptide aggregation | Consider performing the reaction at an elevated temperature (e.g., 37°C) or using microwave heating.[4] | |
| Inaccessible reactive groups | Perform the reaction in the presence of a denaturing or solvating agent like DMSO to help expose the reactive sites.[7] | |
| Copper(I) Oxidation | Presence of oxygen | Degas all solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[4] |
| Catalyst Inactivation | Copper sequestration by the peptide or resin | Increase the concentration of the copper catalyst and ligand.[7] |
Experimental Protocols
Protocol 1: On-Resin Copper-Catalyzed Click Reaction
This protocol outlines a general procedure for performing a click reaction on a peptide containing this compound that is still attached to the solid-phase resin.
Caption: Workflow for an on-resin CuAAC reaction.
Protocol 2: Solution-Phase Copper-Catalyzed Click Reaction
This protocol provides a general method for performing a click reaction in solution after the peptide containing this compound has been cleaved from the resin and purified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azide-Functionalized Phenylalanine Analogs for Biomolecule Labeling
In the realm of bioconjugation and chemical biology, the site-specific introduction of bioorthogonal functional groups into proteins and peptides is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. The azide group, a cornerstone of "click chemistry," offers a versatile handle for the attachment of various molecular probes.[1][2] This guide provides a comprehensive comparison of two key azide-containing phenylalanine analogs: Fmoc-4-azido-L-phenylalanine and p-azido-L-phenylalanine, for researchers, scientists, and drug development professionals.
The fundamental distinction between these two reagents lies in their application: This compound is a protected amino acid primarily utilized in solid-phase peptide synthesis (SPPS) , while p-azido-L-phenylalanine is employed for the biosynthetic incorporation into proteins within living cells or cell-free expression systems.[3]
At a Glance: Key Differences
| Feature | This compound | p-azido-L-phenylalanine |
| Primary Application | Chemical Synthesis of Peptides (SPPS) | Biosynthetic Incorporation into Proteins |
| Incorporation Method | Stepwise chemical coupling | Genetic code expansion (in vivo/in vitro) |
| Fmoc Protecting Group | Present (for N-terminus protection) | Absent |
| Typical Molecule Size | Short to medium-length peptides (<70 amino acids) | Full-length proteins |
| Key Advantage | High versatility in peptide design, including incorporation of multiple non-canonical amino acids. | Site-specific labeling of proteins in their native environment. |
| Key Limitation | Limited to chemically synthesized peptides. | Requires genetic manipulation and an orthogonal synthetase/tRNA pair. |
This compound: A Tool for Chemical Synthesis
This compound is an N-α-Fmoc protected amino acid, a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6] The Fmoc group safeguards the amino terminus during the coupling of amino acids, and it is transiently removed by a weak base, typically piperidine, to allow for the elongation of the peptide chain.[5][7]
This methodology is ideal for creating custom peptides with a precisely positioned azide group. The azide functionality is stable to the reagents commonly used in SPPS, such as trifluoroacetic acid (TFA) for final cleavage from the resin and piperidine for Fmoc removal.[8]
Experimental Workflow: Fmoc-based SPPS
p-Azido-L-phenylalanine: A Probe for Biosynthetic Labeling
p-Azido-L-phenylalanine (pAzF) is an unnatural amino acid (UAA) designed for site-specific incorporation into proteins.[9][10] This is achieved through the expansion of the genetic code, where an engineered aminoacyl-tRNA synthetase/tRNA pair recognizes a nonsense codon (typically the amber stop codon, UAG) and inserts pAzF during protein translation.[10] This powerful technique allows for the production of proteins with a bioorthogonal azide handle at a genetically encoded position.
The azide group of pAzF is chemically inert to the cellular environment, making it an excellent tool for in vivo and in vitro protein labeling.[11] Subsequent "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), can be used to attach fluorophores, biotin tags, or other probes.[1][9]
Experimental Workflow: Genetic Incorporation of pAzF
Experimental Protocols
Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol provides a general outline for the manual synthesis of a peptide containing 4-azido-L-phenylalanine.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a solution of 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.[5]
-
Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (including this compound at the desired position) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Site-Specific Incorporation of p-azido-L-phenylalanine
This protocol outlines the general steps for incorporating pAzF into a target protein in E. coli.
-
Plasmids: Co-transform E. coli cells with two plasmids: one encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pAzF, and another encoding the target protein with an in-frame amber (UAG) codon at the desired labeling site.
-
Cell Culture: Grow the transformed cells in a minimal medium to mid-log phase.
-
Induction: Induce the expression of the synthetase and the target protein. Simultaneously, supplement the culture medium with p-azido-L-phenylalanine to a final concentration of 1-2 mM.
-
Protein Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) overnight to allow for protein expression and incorporation of pAzF.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the pAzF-containing protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a pAzF-containing protein with a cyclooctyne-functionalized probe.
-
Reagent Preparation: Prepare a stock solution of the purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the cyclooctyne-probe (e.g., a DBCO-fluorophore conjugate) in a compatible solvent like DMSO.[11]
-
Labeling Reaction: To the protein solution, add the cyclooctyne-probe stock solution to a final concentration that is typically in a 5- to 20-fold molar excess over the protein.[11]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.[11]
-
Removal of Excess Probe: Remove the unreacted probe by methods such as size exclusion chromatography or dialysis.
-
Analysis: Confirm the labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Summary and Recommendations
The choice between this compound and p-azido-L-phenylalanine is dictated by the research objective and the nature of the target biomolecule.
Choose this compound for:
-
The synthesis of short to medium-length peptides (<70 amino acids) with a site-specific azide group.
-
Projects requiring the incorporation of multiple different non-canonical amino acids into a single peptide.
-
The creation of peptide-based probes, inhibitors, or therapeutics where precise chemical control over the structure is essential.
Choose p-azido-L-phenylalanine for:
-
Site-specific labeling of full-length proteins in their native conformation.
-
Studying protein function, localization, and interactions within living cells or in vitro.[9]
-
The development of protein-based therapeutics or diagnostics that require modification at a specific site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. AnaSpec Fmoc-4-azidophenylalanine[Fmoc-Phe(N3)-OH | Fmoc-p-azidophenylalanine | Fisher Scientific [fishersci.com]
- 9. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fmoc-4-azido-L-phenylalanine and Other Click Chemistry Handles for Bioconjugation
In the landscape of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for advancing research in proteomics, drug development, and diagnostics. "Click chemistry" has emerged as a powerful toolkit for these applications, with the azide-alkyne cycloaddition being a cornerstone reaction. Fmoc-4-azido-L-phenylalanine is a key reagent that enables the site-specific incorporation of an azide handle into peptides and proteins. This guide provides an objective comparison of this compound with other click chemistry handles, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal tools for their work.
Performance Comparison of Click Chemistry Reactions
The utility of an azide handle is defined by the subsequent bioorthogonal reaction used for conjugation. The two most prominent copper-free click reactions involving azides are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). A third major player in the bioorthogonal space is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which involves a different set of handles (tetrazines and strained alkenes/alkynes).
The choice between these reactions often involves a trade-off between reaction kinetics, biocompatibility, and the nature of the reactants. For instance, IEDDA reactions are known to be significantly faster than both CuAAC and SPAAC. However, the accessibility of the bioorthogonal handle within the protein environment can have a more significant impact on the labeling intensity than the intrinsic reaction rate.[1]
Here, we present a quantitative comparison of these key bioorthogonal reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | Tetrazine + Strained Alkene/Alkyne (e.g., TCO, Norbornene) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10² - 10³ | 10⁻³ - 1 (highly dependent on cyclooctyne structure) | 1 - 10⁶ (can be tuned by modifying the tetrazine)[2] |
| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this.[1] | Excellent, as it is catalyst-free.[1] | Excellent, as it is catalyst-free. |
| Reaction Conditions | Requires a copper(I) catalyst and a reducing agent. | Catalyst-free, proceeds at physiological temperature and pH.[3] | Catalyst-free, proceeds at physiological temperature and pH. |
| Stability of Handles | Azides and alkynes are generally stable in biological systems. | Azides are stable; some strained cyclooctynes can have limited stability. | Tetrazines and strained alkenes/alkynes are generally stable. |
| Common Applications | In vitro labeling, surface modification, material science. | Live-cell imaging, in vivo labeling, bioconjugation of sensitive biomolecules.[4] | Live-cell imaging, in vivo labeling, pre-targeted imaging and therapy. |
Comparing Azide-Containing Unnatural Amino Acids
While 4-azido-L-phenylalanine (pAzF) is a widely used unnatural amino acid for introducing an azide handle, other variants exist. One notable alternative is 4-azidomethyl-L-phenylalanine (pAMF), where a methylene group separates the azide from the phenyl ring. This structural difference can influence the kinetics of the subsequent click reaction.
| Unnatural Amino Acid | Structure | Key Features | SPAAC Reaction Kinetics (with DBCO) |
| 4-azido-L-phenylalanine (pAzF) | Aryl azide | The azide is directly attached to the phenyl ring. | Slower |
| 4-azidomethyl-L-phenylalanine (pAMF) | Alkyl azide | The azide is separated from the phenyl ring by a methylene group. | Faster (approximately 7-fold higher than pAzF)[5] |
The increased reactivity of pAMF in SPAAC is attributed to the methylene spacer, which positions the azide group further from the potentially electron-withdrawing phenyl ring.[5] In terms of stability, aryl azides are generally considered to be relatively stable.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are protocols for the incorporation of this compound into a peptide and its subsequent fluorescent labeling via CuAAC.
Protocol 1: Site-Specific Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing 4-azido-L-phenylalanine using Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
Oxyma
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or this compound) (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fluorescent Labeling of an Azide-Modified Peptide via CuAAC
This protocol details the conjugation of an alkyne-modified fluorescent dye to the purified azide-containing peptide.
Materials:
-
Azide-modified peptide in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or BTTAA) stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration (e.g., 10-50 µM). Add the alkyne-dye stock solution to a final concentration of 2-5 molar excess over the peptide.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions.
-
Add Catalyst: Add the catalyst premix to the peptide-dye mixture.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide from excess reagents using a desalting column or dialysis.
-
Analysis: Confirm the labeling efficiency by mass spectrometry and quantify the protein and dye concentrations.
Visualizing the Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Conclusion
This compound is a versatile and powerful tool for introducing a bioorthogonal azide handle into peptides and proteins. The choice of the subsequent click chemistry reaction—CuAAC or SPAAC—depends on the specific experimental requirements, with SPAAC being the preferred method for live-cell and in vivo applications due to its copper-free nature. For applications demanding even faster kinetics, IEDDA offers a compelling alternative, albeit with a different set of chemical handles. Furthermore, the selection of the azide-containing unnatural amino acid itself, such as choosing between pAzF and the more reactive pAMF, can be optimized to enhance the efficiency of the desired bioconjugation. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to best advance their scientific endeavors.
References
- 1. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker-Engineered Tyrosine-Azide Coatings for Stable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Fmoc-4-azido-L-phenylalanine
For researchers, scientists, and drug development professionals working with photo-crosslinking peptides, the accurate and efficient analysis of these modified biomolecules by mass spectrometry is crucial. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing peptides containing the photo-activatable unnatural amino acid, 4-azido-L-phenylalanine, often incorporated during solid-phase synthesis with an N-terminal Fmoc protecting group. We will delve into expected fragmentation patterns, compare different fragmentation techniques, and provide detailed experimental protocols to support your research.
Introduction to Fmoc-4-azido-L-phenylalanine in Mass Spectrometry
This compound is a versatile building block in peptide synthesis, allowing for the introduction of a photo-activatable crosslinking moiety. Upon UV irradiation, the azido group forms a highly reactive nitrene, which can covalently bond with interacting molecules, enabling the study of protein-protein and protein-ligand interactions. The characterization of peptides containing this unnatural amino acid by mass spectrometry is essential to confirm their identity and purity. However, the presence of the azido group and the Fmoc protecting group (if not removed) can influence ionization and fragmentation behavior.
Comparison of Fragmentation Techniques
The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is critical for obtaining comprehensive sequence information from peptides containing unnatural amino acids. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Technique | Principle | Advantages for Azido-Peptides | Disadvantages for Azido-Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation primarily at the peptide backbone (b- and y-ions).[1] | Good for generating standard b- and y-ion series for sequence confirmation. Can induce a characteristic neutral loss of N₂ (28 Da) from the azido group, which can be a useful diagnostic marker.[2] | The azido modification can be labile and lost as a neutral species, potentially reducing the abundance of fragment ions containing the modification. This can make it difficult to pinpoint the exact location of the modification.[3] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique that occurs in a separate collision cell, providing higher fragmentation energy. | Often produces a greater abundance of low-mass fragment ions, which can be useful for identifying the immonium ion of 4-azido-L-phenylalanine. It also generates b- and y-ions. | Similar to CID, the high energy can lead to the neutral loss of the azido group, potentially complicating spectral interpretation. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide ion, leading to fragmentation of the peptide backbone (c- and z-ions).[4] | Preserves labile modifications like the azido group on the fragment ions, making it ideal for pinpointing the exact location of the 4-azido-L-phenylalanine residue.[3][5] Generates complementary c- and z-ion series, providing additional sequence information. | Generally more effective for peptides with higher charge states (≥2+). May result in less overall fragmentation for smaller, singly charged peptides compared to CID/HCD. |
Quantitative Data Summary
| Parameter | CID/HCD | ETD | Alternative: Benzoylphenylalanine (BPA) under CID/HCD |
| Peptide Identification Score | Moderate to High. Scores may be slightly reduced if the neutral loss of the azido group is not accounted for by the search algorithm. | High, especially for peptides with charge states ≥2+. The preservation of the modification on fragment ions aids in confident identification. | Moderate to High. Fragmentation is generally predictable, leading to good identification scores. |
| Fragmentation Efficiency | Moderate. The lability of the azido group can lead to a dominant neutral loss peak, reducing the intensity of other fragment ions. | Moderate to High. Fragmentation can be extensive along the backbone, but efficiency is dependent on the peptide's charge state and length. | Moderate. The benzophenone group is relatively stable and fragments in a predictable manner. |
| Signal-to-Noise (S/N) Ratio | Generally good, but can be influenced by the stability of the modified peptide in the gas phase.[6][7] | Can be lower than CID/HCD for low charge state peptides but improves significantly with increasing charge. | Generally good, as it is a commonly used and well-behaved photo-crosslinker in mass spectrometry. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol outlines the steps for preparing a purified peptide containing this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), mass spectrometry grade
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Peptide Solubilization:
-
Carefully dissolve the lyophilized peptide in a solution of 50% acetonitrile in water to a stock concentration of 1 mg/mL.
-
If the peptide has poor solubility, sonication or the addition of a small amount of formic acid (to a final concentration of 0.1%) may be necessary.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final concentration of 1-10 pmol/µL in a solvent mixture of 95% water, 5% acetonitrile, and 0.1% formic acid. This is a typical starting concentration for electrospray ionization.
-
-
Sample Injection:
-
Inject 1-5 µL of the working solution onto the LC-MS/MS system.
-
LC-MS/MS Analysis Parameters
The following are general parameters for the analysis of peptides containing this compound on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 300 nL/min
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS1 (Full Scan) Settings:
-
Resolution: 60,000 - 120,000
-
Scan Range: m/z 350-1500
-
AGC Target: 1e6
-
Maximum Injection Time: 50 ms
-
-
MS2 (Tandem MS) Settings:
-
Activation Type: CID, HCD, and/or ETD
-
Isolation Window: 1.2-2.0 m/z
-
Collision Energy (CID/HCD): Normalized collision energy (NCE) of 25-35%. It is recommended to perform a collision energy optimization for the specific peptide.
-
ETD Reaction Time: 50-100 ms (optimize for the specific instrument and peptide).
-
Resolution: 15,000 - 30,000
-
AGC Target: 1e5
-
Maximum Injection Time: 100 ms
-
-
Data-Dependent Acquisition (DDA): Top 10-15 most intense precursor ions from the MS1 scan are selected for MS2 fragmentation.
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometry analysis of peptides containing this compound.
Fragmentation Pathways
Caption: Comparison of major fragmentation pathways for azido-peptides in CID/HCD versus ETD.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 5. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to NMR Characterization of Peptides with Fmoc-4-azido-L-phenylalanine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Fmoc-4-azido-L-phenylalanine into peptides opens up a world of possibilities for creating novel therapeutics and research tools. The azido group serves as a versatile bioorthogonal handle for "click" chemistry, allowing for site-specific modifications. However, the successful synthesis and application of these modified peptides hinge on rigorous characterization, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a cornerstone technique. This guide provides a comparative overview of NMR methods for the characterization of peptides containing this compound, complete with experimental protocols and data interpretation.
Introduction to NMR Characterization of Modified Peptides
The introduction of an unnatural amino acid such as 4-azido-L-phenylalanine can influence the peptide's local and global conformation, which in turn affects its biological activity. NMR spectroscopy is unparalleled in its ability to provide atomic-resolution information on the three-dimensional structure and dynamics of peptides in solution. By analyzing various NMR parameters, researchers can confirm the successful incorporation of the modified amino acid, determine the peptide's primary and secondary structure, and assess its conformational landscape.
Comparative Analysis of NMR Techniques
A comprehensive NMR characterization of a peptide containing this compound typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides unique and complementary information.
| NMR Experiment | Information Obtained | Strengths | Limitations |
| 1D ¹H NMR | Provides a general overview of the peptide's proton environment. Can be used for initial purity assessment. | Quick to acquire. | Severe signal overlap, especially for larger peptides, making individual proton assignment difficult. |
| 1D ¹³C NMR | Reveals the chemical environment of each carbon atom. | Wide chemical shift dispersion reduces overlap. | Low natural abundance of ¹³C results in low sensitivity, requiring longer acquisition times or isotopic labeling. |
| 2D COSY | Correlates protons that are coupled through-bond (typically 2-3 bonds apart). | Establishes scalar coupling networks within amino acid residues, aiding in side-chain assignments. | Correlations do not extend across peptide bonds. |
| 2D TOCSY | Correlates all protons within a spin system, even if they are not directly coupled. | Identifies all protons belonging to a single amino acid residue. | Does not provide information on the sequence of amino acids. |
| 2D HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). | Excellent for resolving overlapping proton signals by spreading them into a second dimension. Simplifies the assignment of backbone and side-chain resonances. | Requires ¹³C or ¹⁵N isotopic labeling for optimal sensitivity. |
| 2D HMBC | Correlates protons with heteronuclei over multiple bonds (typically 2-3 bonds). | Crucial for linking different amino acid spin systems by correlating a proton in one residue to a carbonyl carbon in the preceding residue, thus establishing the peptide sequence. | Can be less sensitive than HSQC. |
| 2D NOESY/ROESY | Correlates protons that are close in space (through-space interactions). | Provides distance restraints that are essential for determining the three-dimensional structure and conformation of the peptide. | NOE signal intensity can be weak for medium-sized molecules. ROESY is a suitable alternative in such cases. |
Experimental Data: A Case Study
To illustrate the application of these techniques, we present hypothetical but representative NMR data for a model tripeptide, Fmoc-Ala-AzPhe-Gly-NH₂ , where AzPhe represents 4-azido-L-phenylalanine.
Table 1: Hypothetical ¹H Chemical Shifts (δ) in ppm for Fmoc-Ala-AzPhe-Gly-NH₂
| Residue | NH | Hα | Hβ | Other Protons |
| Ala | 8.15 | 4.30 | 1.35 | - |
| AzPhe | 8.30 | 4.65 | 3.10, 2.95 | 7.20 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H) |
| Gly | 8.05 | 3.95, 3.85 | - | - |
| Fmoc | - | - | - | 7.80-7.30 (m, 8H, Ar-H), 4.40 (d, 2H), 4.25 (t, 1H) |
Table 2: Hypothetical ¹³C Chemical Shifts (δ) in ppm for Fmoc-Ala-AzPhe-Gly-NH₂
| Residue | Cα | Cβ | C=O | Other Carbons |
| Ala | 50.5 | 18.0 | 174.0 | - |
| AzPhe | 55.0 | 38.0 | 172.5 | 138.0 (Cγ), 130.0 (Cδ), 120.0 (Cε), 140.0 (Cζ-N₃) |
| Gly | 43.5 | - | 173.0 | - |
| Fmoc | - | - | 156.5 | 144.0, 141.5, 128.0, 127.5, 125.5, 120.0 (Ar-C), 67.5, 47.0 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Ala-AzPhe-Gly-NH₂
A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed.[1]
-
Resin Swelling: Rink Amide resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is coupled to the resin using a coupling agent such as HBTU in the presence of a base like DIPEA.
-
Chain Elongation: The deprotection and coupling steps are repeated for this compound and subsequently for Fmoc-Ala-OH.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a fluffy white powder.
Caption: Workflow for Solid-Phase Peptide Synthesis.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O). The choice of solvent is critical for observing exchangeable amide protons.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to check for sample purity and concentration.
-
2D NMR Experiments:
-
COSY & TOCSY: These are homonuclear correlation experiments and are typically straightforward to set up.
-
HSQC & HMBC: These are heteronuclear correlation experiments. For natural abundance samples, longer acquisition times will be necessary to achieve a good signal-to-noise ratio.
-
NOESY/ROESY: The choice between NOESY and ROESY depends on the molecular weight of the peptide. For smaller peptides, NOESY is generally preferred. A mixing time of 200-400 ms is a good starting point.
-
Caption: NMR Data Analysis Workflow.
Concluding Remarks
The successful incorporation and characterization of this compound in peptides are critical for advancing research in chemical biology and drug discovery. A systematic approach employing a combination of 1D and 2D NMR techniques provides a comprehensive understanding of the peptide's structure and conformation. While this guide offers a framework for such characterization, it is important to note that the specific NMR parameters and experimental conditions may need to be optimized for each unique peptide sequence.
References
Stability of the Azide Group in Fmoc-4-azido-L-phenylalanine: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals, the chemical stability of unnatural amino acids is paramount for their successful incorporation into peptides and proteins. Fmoc-4-azido-L-phenylalanine is a cornerstone building block for introducing a bioorthogonal azide handle for "click" chemistry applications. This guide provides a comprehensive assessment of the stability of its azide group under various conditions encountered during solid-phase peptide synthesis (SPPS), compares it with alternative azide-containing amino acids, and offers detailed experimental protocols.
The azide functional group is generally robust and compatible with the standard reagents used in Fmoc-based SPPS.[1][2] Specifically, the side-chain azide of this compound is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin.[1][2] However, a critical vulnerability of the azide group lies in its susceptibility to reduction, particularly during the final cleavage step from the solid support, which can lead to the unintended formation of an amine. This side reaction is primarily influenced by the choice of scavengers in the cleavage cocktail.[3]
Data Presentation: Azide Reduction with Different Cleavage Cocktails
The selection of scavengers in the TFA cleavage cocktail is critical to preserving the integrity of the azide group. Thiol-based scavengers, in particular, can act as reducing agents in the acidic environment of the cleavage cocktail.[3] The following table summarizes the extent of azide reduction to the corresponding amine with different thiol scavengers, based on data from Schneggenburger et al., 2010. The study investigated the cleavage of peptide octamers containing an azide functionality.
| Cleavage Cocktail Composition (TFA/Water/TIS) | Thiol Scavenger | Extent of Azide Reduction (%) | Recommendation |
| 92.5% / 2.5% / 2.5% | 2.5% 1,2-ethanedithiol (EDT) | High (up to 50%) | Not Recommended |
| 92.5% / 2.5% / 2.5% | 2.5% Dithiothreitol (DTT) | Low | Safer Thiol Option |
| 95% / 2.5% / 2.5% | None | Minimal | Recommended |
| TIS: Triisopropylsilane |
As the data clearly indicates, 1,2-ethanedithiol (EDT) is a potent reducing agent for azides under cleavage conditions and should be avoided when working with azide-containing peptides.[3] Dithiothreitol (DTT) is a much safer alternative if a thiol scavenger is required, for instance, to protect tryptophan residues.[3] However, the most effective strategy to prevent azide reduction is to use a cleavage cocktail devoid of thiol scavengers, such as a mixture of TFA, water, and triisopropylsilane (TIS).[3]
Comparison with Alternative Azide-Containing Amino Acids
While this compound is a widely used building block, several other azide-containing amino acids are available for peptide synthesis. These alternatives can be broadly categorized into aryl and alkyl azides.
-
Aryl Azides (e.g., this compound): The azide group is directly attached to an aromatic ring. Aryl azides are generally considered to be stable.
-
Alkyl Azides (e.g., Fmoc-L-azidoalanine, Fmoc-L-azidohomoalanine): The azide group is attached to an aliphatic side chain. Alkyl azides are also stable under SPPS conditions.
Direct quantitative comparisons of the stability of the azide group in aryl versus alkyl azide-containing amino acids under identical SPPS conditions are not extensively documented in the literature. However, both classes are considered stable for standard Fmoc-SPPS protocols, with the primary concern for both being the choice of scavengers during cleavage. The selection between an aryl and an alkyl azide-containing amino acid is often guided by the desired structural properties of the final peptide or the specific requirements of the subsequent bioconjugation reaction.
Experimental Protocols
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin (0.1 mmol scale).
1. Resin Swelling:
- Place Rink Amide resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution and repeat the piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF.
- Confirm complete coupling using a Kaiser test.
4. Repeat Deprotection and Coupling Cycles:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence, including this compound.
5. Final Fmoc Deprotection:
- Perform a final deprotection as described in step 2.
6. Cleavage and Deprotection (Azide-Safe Cocktail):
- Wash the resin with dichloromethane (DCM) and dry under vacuum.
- Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of an Azide-Containing Peptide.
Caption: Impact of Cleavage Cocktail Scavengers on Azide Group Stability.
References
Unveiling the Biological Impact of Fmoc-4-azido-L-phenylalanine in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides offers a powerful strategy to modulate their biological activity, stability, and functionality. Fmoc-4-azido-L-phenylalanine stands out as a versatile building block, enabling site-specific modification of peptides through "click" chemistry and photo-crosslinking. This guide provides an objective comparison of the biological activity of peptides synthesized with this compound against alternative modifications, supported by experimental data and detailed protocols.
The introduction of an azido group via this compound serves as a bioorthogonal handle, allowing for the attachment of various functionalities such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs without interfering with native biological processes.[1] This amino acid is particularly valuable for creating photoreactive probes to elucidate protein-protein interactions.[2] However, the impact of this modification on the intrinsic biological activity of the peptide, and how it compares to other unnatural amino acids, is a critical consideration for peptide drug development.
This guide explores the biological activities of peptides containing 4-azido-L-phenylalanine in comparison to peptides modified with other non-canonical amino acids, including those designed to enhance biological potency or to serve as alternative photo-crosslinkers.
Comparison of Biological Activity: A Data-Driven Overview
The biological activity of a peptide can be profoundly influenced by the incorporation of an unnatural amino acid. While direct head-to-head comparisons of a single peptide sequence modified with different unnatural amino acids are not always available in the literature, we can draw valuable insights from existing studies on various peptides.
Antimicrobial Activity
The growing threat of antibiotic resistance has fueled the search for novel antimicrobial peptides (AMPs). The incorporation of unnatural amino acids can enhance the potency and stability of AMPs. While specific data for AMPs containing 4-azido-L-phenylalanine is limited, studies on other unnatural amino acids provide a basis for comparison.
| Peptide Sequence | Unnatural Amino Acid | Target Organism | MIC (µg/mL) | Reference |
| E2-53R | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | E. coli | Not specified | [3] |
| LE-54R | Norvaline (Nva), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | E. coli | Not specified | [3] |
| P9Nal(SS) | 2-naphthyl-l-alanine (Nal), S-tert-butylthio-l-cysteine | E. coli | Not specified | [4] |
| C18G Analogs | Various non-natural hydrophobic amino acids | S. aureus, E. coli, A. baumannii, P. aeruginosa | Maintained or increased activity | [5] |
| P24 | Arginine and Tryptophan substitutions | E. faecalis, S. aureus | 64 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Enzyme Inhibitory Activity
Peptides are promising candidates for enzyme inhibitors in various therapeutic areas. The introduction of unnatural amino acids can alter the binding affinity and inhibitory potency of these peptides.
| Peptide/Inhibitor | Target Enzyme | Unnatural Amino Acid | IC50 | Reference |
| Chia seed peptides (< 3 kDa) | Collagenase, Hyaluronidase, Tyrosinase, Elastase | Not specified | Varies | [7] |
| HIVPR Inhibitor Analogs | HIV-1 Protease | Triazole-based peptidomimetics | Micromolar range | [8] |
| Somatostatin Receptor Ligands | Somatostatin Receptor | Triazole-based peptidomimetics | < 200 nM | [8] |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Receptor Binding Affinity
The affinity of a peptide ligand for its receptor is a crucial determinant of its biological function. Unnatural amino acids can be used to enhance this binding affinity.
| Peptide Analog | Target Receptor | Unnatural Amino Acid | Binding Affinity (Kd or Ki) | Reference |
| Biphalin Analog | µ- and δ-opioid receptors | 4-Fluoro-phenylalanine | Increased affinity | [9] |
| c-Met binding peptide | c-Met receptor kinase | Triazole-linked modifications | Not specified | [10] |
Kd (dissociation constant) and Ki (inhibition constant) are measures of the binding affinity of a ligand to a receptor. A lower value indicates a higher affinity.
Alternative Unnatural Amino Acids for Peptide Modification
Several alternatives to this compound are available for researchers, each with distinct properties and applications.
-
p-Benzoyl-L-phenylalanine (pBpa): A widely used photoreactive amino acid that, upon UV activation, forms a reactive species capable of crosslinking to interacting proteins. It is often used in photoaffinity labeling studies to identify binding partners.[11]
-
Diazirine-containing amino acids: These represent another class of photoreactive amino acids that are smaller than benzophenones and can be activated by UV light to form a reactive carbene for crosslinking.[12]
-
4-Fluoro-L-phenylalanine (4-F-Phe): The substitution of a hydrogen atom with fluorine can alter the electronic properties of the phenyl ring, potentially enhancing peptide-receptor interactions and improving metabolic stability.[9]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of peptides containing unnatural amino acids. Below are generalized protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) with this compound
A standard Fmoc-based solid-phase peptide synthesis protocol is employed for the synthesis of peptides containing 4-azido-L-phenylalanine.[1]
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.[3][5]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Assay (IC50 Determination)
The IC50 value of an inhibitory peptide is determined by measuring the enzyme activity at various peptide concentrations.[7]
Workflow for IC50 Determination:
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Receptor Binding Assay (Kd/Ki Determination)
Radioligand binding assays are commonly used to determine the binding affinity of a peptide to its receptor.
Workflow for Receptor Binding Assay:
Caption: General workflow for a receptor binding assay.
Conclusion
This compound is an invaluable tool for the synthesis of peptides with functionalities for click chemistry and photo-crosslinking. While its primary role is to serve as a handle for further modifications, the impact of its incorporation on the intrinsic biological activity of the peptide must be carefully considered. This guide provides a framework for comparing the performance of peptides containing 4-azido-L-phenylalanine with those containing other unnatural amino acids. The provided data and protocols can assist researchers in selecting the most appropriate modification strategy to achieve their desired biological outcomes, whether it be enhancing antimicrobial potency, improving enzyme inhibition, or increasing receptor binding affinity. Further direct comparative studies on identical peptide backbones will be crucial to fully elucidate the nuanced effects of these powerful modifications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [The synthesis of 4'-azido-3',5'-ditritio-l-phenylalanine peptides as "photo-affinity probes" for ligand-receptor interaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 12. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by offering reactions that are high-yielding, stereospecific, and produce minimal byproducts. The two most prominent click chemistry reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both result in the formation of a stable triazole linkage but differ fundamentally in their mechanism and application.
This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to empower you in selecting the optimal strategy for your specific research and development needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity. Ligands can mitigate but not eliminate toxicity.[1] | High; ideal for in vivo and live-cell applications.[1] |
| Reaction Rate | Generally faster.[1] | Generally slower; dependent on the cyclooctyne used.[1] |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes (e.g., DBCO, BCN) and azides. |
| Side Reactions | Potential for oxidative damage to biomolecules by reactive oxygen species (ROS).[2] | Potential for thiol-yne side reactions with cysteine residues.[1][3][4][5] |
| Cost & Accessibility | Terminal alkynes are generally inexpensive and readily available.[1] | Strained cyclooctynes can be more expensive and complex to synthesize.[2] |
Quantitative Data Presentation
Reaction Kinetics
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The second-order rate constant (k) is a critical parameter for comparing the kinetics of these reactions.
Table 1: Comparison of Second-Order Rate Constants
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne | Azide | 1 to 100 | Rate is influenced by the ligand used to stabilize the Cu(I) catalyst.[2] |
| SPAAC | BCN | Primary Azide | ~0.012 - 0.024 | Slower kinetics, but BCN is smaller and less hydrophobic than other cyclooctynes.[2] |
| SPAAC | DBCO (ADIBO) | Primary Azide | ~0.90 | Significantly faster than BCN.[2] |
| SPAAC | DIBAC | Azide | Can be even higher than DBCO | A highly reactive cyclooctyne.[2] |
Cytotoxicity of Copper Catalyst in CuAAC
A significant drawback of CuAAC is the cytotoxicity of the copper(I) catalyst, which can limit its application in living systems. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
Table 2: Cytotoxicity of Copper Sulfate (CuSO₄) in Various Cell Lines
| Cell Line | Compound | IC50 | Exposure Time |
| HCT116 (Human Colorectal Carcinoma) | Copper Sulfate | Significantly decreases cell viability at 6.25-200 mg/mL | 24 hours[6] |
| HT-29 (Human Colorectal Adenocarcinoma) | Copper Sulfate | Significantly decreases cell viability at 6.25-200 mg/mL | 24 hours[6] |
| SW480 (Human Colorectal Adenocarcinoma) | Copper Sulfate | Significantly decreases cell viability at 6.25-200 mg/mL | 24 hours[6] |
| Primary hepatocytes of Epinephelus coioides | Copper Sulfate | Significantly decreases viability at 2.4 mg/L | 24 hours[6] |
| CHO (Chinese Hamster Ovary) | Copper Sulfate | No significant effect on growth or antibody production up to 100 µM | Not specified[6] |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
References
- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficient Incorporation of Fmoc-4-azido-L-phenylalanine on Different Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids, such as Fmoc-4-azido-L-phenylalanine, into peptides is a cornerstone of modern chemical biology and drug development. The azido moiety serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling the creation of novel peptide-based therapeutics, diagnostics, and research tools. The efficiency of incorporating this unnatural amino acid during solid-phase peptide synthesis (SPPS) is critically dependent on the choice of solid support. This guide provides a comparative overview of the performance of three commonly used resins—Wang resin, Rink Amide resin, and 2-Chlorotrityl Chloride (2-CTC) resin—for the incorporation of this compound, supported by established experimental protocols.
Performance Comparison of Resins
The selection of a resin for SPPS is dictated by the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the peptide sequence to cleavage conditions. The efficiency of the initial loading of this compound onto the resin is a crucial factor that influences the overall yield and purity of the final peptide. While direct head-to-head comparative studies for the loading efficiency of this compound on different resins are not extensively documented, performance characteristics can be inferred from the general properties of these resins and standard SPPS practices.
| Resin Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Expected Incorporation Efficiency | Key Advantages | Potential Challenges |
| Wang Resin | Carboxylic Acid | 0.3 - 0.8[1] | High | Cost-effective and widely used for the synthesis of C-terminal acid peptides.[2] | The ester linkage is formed under conditions that may pose a risk of racemization for some amino acids; requires capping of unreacted hydroxyl groups.[3] |
| Rink Amide Resin | Amide | 0.3 - 0.8[3] | High | Standard and reliable for the synthesis of peptide amides; the first amino acid coupling is a straightforward amide bond formation. | Not suitable for the synthesis of C-terminal acid peptides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | 1.0 - 1.6 | Very High (Often >90%)[4][5] | Allows for cleavage under very mild acidic conditions, preserving acid-labile side-chain protecting groups; the bulky trityl group minimizes racemization and diketopiperazine formation. | More expensive than Wang resin; highly sensitive to moisture, which can deactivate the resin.[4] |
Disclaimer: The "Expected Incorporation Efficiency" is based on typical performance for standard Fmoc-amino acids. The actual efficiency for this compound may vary depending on the specific coupling conditions, reagents, and scale of the synthesis.
Experimental Workflow
The general workflow for the incorporation of this compound onto a solid-phase resin involves several key steps, as illustrated in the diagram below.
Experimental Protocols
Below are detailed protocols for the loading of this compound onto Wang, Rink Amide, and 2-Chlorotrityl Chloride resins. These protocols are based on standard and widely accepted procedures in solid-phase peptide synthesis.
Loading of this compound onto Wang Resin
This protocol is adapted for the esterification of an Fmoc-amino acid to the hydroxyl groups of Wang resin.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; approximately 10 mL/g of resin) for at least 30 minutes in a reaction vessel.[6]
-
Amino Acid Activation: In a separate flask, dissolve this compound (4 equivalents relative to the resin loading capacity) and HOBt (4 equivalents) in a minimal amount of DMF.[6]
-
Coupling: Add the activated amino acid solution to the swollen resin. Add DIC (4 equivalents) to the reaction mixture and agitate.[6] Dissolve DMAP (0.1 equivalents) in a minimal amount of DMF and add it to the reaction vessel.[6] Allow the reaction to proceed for 12 hours at room temperature with gentle agitation.[6]
-
Capping: After the coupling reaction, filter the resin and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM to cap any unreacted hydroxyl groups. Agitate for 30 minutes at room temperature.[6]
-
Washing and Drying: Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/DCM (3 times), and DCM (3 times).[6] Dry the resin under vacuum.
-
Quantification of Loading: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the fulvene-piperidine adduct.[6]
Loading of this compound onto Rink Amide Resin
For Rink Amide resin, the process involves the deprotection of the Fmoc group on the linker followed by a standard amide bond formation.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF (approximately 10 mL/g of resin) for at least 1 hour.[7][8]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 20-30 minutes to remove the Fmoc protecting group from the Rink linker.[7][8]
-
Washing: Wash the deprotected resin thoroughly with DMF (5-6 times).
-
Amino Acid Activation: In a separate flask, dissolve this compound (5 equivalents relative to the resin loading capacity) and HBTU (5 equivalents) in DMF. Add DIPEA (10 equivalents) to the mixture.[9]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[7][9]
-
Washing and Drying: Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).[7] Dry the resin under vacuum.
-
Quantification of Loading: Determine the loading efficiency using the spectrophotometric method described for Wang resin.
Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
The loading onto 2-CTC resin is performed under mild conditions to form an ester linkage.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous and peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (approximately 10 mL/g of resin) for at least 30 minutes in a dry reaction vessel.[1][6]
-
Coupling: In a separate flask, dissolve this compound (2 equivalents relative to the resin loading capacity) in anhydrous DCM. Add DIPEA (4 equivalents) to this solution.[6] Add the amino acid/DIPEA solution to the swollen resin.[1] Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle agitation.[6]
-
Capping: To cap any unreacted chlorotrityl groups, add a mixture of DCM:MeOH:DIPEA (17:2:1, v/v/v) to the resin and agitate for at least 30 minutes.[6]
-
Washing and Drying: Filter the resin and wash it with DCM (3 times) and then DMF (2 times).[6] Dry the resin under vacuum.
-
Quantification of Loading: Determine the loading efficiency using the spectrophotometric method as previously described. It has been reported that the first residue attachment on 2-CTC resin can be quantitative.[10] Overall yields for dipeptide synthesis on this resin have been reported to be in the range of 85% to 95%.[10]
Conclusion
The choice of resin for the incorporation of this compound is a critical parameter in the design of a successful solid-phase peptide synthesis strategy. For the preparation of C-terminal peptide acids, both Wang and 2-CTC resins are suitable options. While Wang resin is a cost-effective and reliable choice, 2-CTC resin offers the advantage of milder cleavage conditions and potentially higher loading efficiencies with minimal racemization. For the synthesis of C-terminal peptide amides, Rink Amide resin remains the standard and efficient choice. The provided protocols offer a robust starting point for researchers to optimize the incorporation of this valuable unnatural amino acid into their peptides of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. peptide.com [peptide.com]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptideweb.com [peptideweb.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to Alternatives for Fmoc-4-azido-L-phenylalanine in Peptide Modification
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. Fmoc-4-azido-L-phenylalanine has become a staple amino acid for this purpose, primarily due to its ability to participate in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction.[1][2] This allows for the precise attachment of various functionalities, such as reporter tags, imaging agents, or drug payloads.
However, the expanding scope of peptide science necessitates a broader toolkit of modifiable amino acids. Researchers may seek alternatives to the azido-phenylalanine scaffold to modulate peptide properties, explore different reactivity, or to have the reactive handle on the coupling partner rather than the peptide. This guide provides a comprehensive comparison of key alternatives to this compound, focusing on alkyne-containing amino acids for CuAAC, other azide-containing analogs, and amino acids designed for alternative bioorthogonal reactions.
I. Alkyne-Containing Amino Acids for CuAAC
The most direct alternatives to using an azide-functionalized peptide are alkyne-containing amino acids. In this scenario, the peptide carries the alkyne handle, which then reacts with an azide-modified molecule of interest. This reversal of functional groups can be advantageous depending on the specific application and the nature of the molecule to be conjugated.
Key alkyne-containing amino acids include:
-
Fmoc-L-propargylglycine (Fmoc-Pra-OH): A versatile and widely used building block in peptide synthesis.[3][4] Its simple, flexible aliphatic side chain terminating in an alkyne makes it a popular choice for introducing a reactive handle for click chemistry.[5]
-
Fmoc-p-ethynyl-L-phenylalanine: This analog maintains the aromatic side chain of phenylalanine, which can be crucial for preserving peptide structure and biological activity. The terminal alkyne is attached to the phenyl ring, offering a more rigid presentation of the reactive group compared to propargylglycine.[6]
-
Fmoc-L-homopropargylglycine (Fmoc-HPG-OH): Similar to propargylglycine but with an additional methylene group in the side chain, providing more flexibility. It is a valuable non-canonical amino acid for synthesizing alkyne-containing peptides intended for CuAAC bioconjugation.[7]
Data Presentation: Performance Comparison of Alkyne-Containing Amino Acids
| Amino Acid Derivative | Structure | Key Features & Applications | Typical Coupling Efficiency | Click Reaction Kinetics (CuAAC) |
| This compound | (Reference) | Azide handle on an aromatic ring. Widely used for bioconjugation, drug delivery, and biomaterial development.[1] | >95% | Fast, typically complete within 1-4 hours at room temperature. |
| Fmoc-L-propargylglycine | Aliphatic, flexible side chain with a terminal alkyne. Used in peptide synthesis, drug development, and bioconjugation.[3][4] | >95% | Comparable to azide-alkyne reactions; highly efficient with a copper catalyst.[8] | |
| Fmoc-p-ethynyl-L-phenylalanine | Aromatic side chain with a terminal alkyne. Used when preserving the aromatic nature of the residue is important. Potent inhibitor of tryptophan hydroxylase.[6] | >95% | Efficiently undergoes CuAAC with azide-containing molecules.[6] | |
| Fmoc-L-homopropargylglycine | Aliphatic side chain with one additional carbon compared to Pra, offering more flexibility. Used for mRNA display libraries and SPPS scale-up.[7] | >95% | Readily participates in CuAAC for peptide functionalization.[7] |
II. Other Azide-Containing Amino Acid Analogs
For researchers who prefer to maintain the azide functionality on the peptide, several alternatives to the phenylalanine scaffold exist. These can be useful for mimicking other natural amino acids or for introducing different steric and electronic properties.
-
Fmoc-L-azidohomoalanine (Fmoc-Aha-OH): An analog of methionine, it can sometimes be incorporated into proteins biosynthetically.[9]
-
Fmoc-L-azidoalanine: A smaller, more compact azide-containing amino acid.[9]
-
Fmoc-azidonorleucine: Provides a longer, flexible aliphatic side chain with a terminal azide.
These alternatives are particularly useful in creating libraries of modified peptides to probe structure-activity relationships.
III. Amino Acids for Alternative Bioorthogonal Chemistries
Beyond the popular CuAAC reaction, other bioorthogonal ligation strategies exist, each with its own set of advantages. These often involve amino acids with completely different reactive handles.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that is highly valuable for applications in living systems where copper toxicity is a concern.[10] It requires the use of a strained cyclooctyne, such as dibenzocyclooctyl (DBCO). Peptides can be modified with azide-containing amino acids (like this compound) and then reacted with a DBCO-functionalized molecule.[10] The kinetics of SPAAC reactions can be influenced by the structure of both the azide and the cyclooctyne.[11][12]
-
Photoaffinity Labeling: This technique is used to identify the binding partners of a peptide within a complex biological sample. It typically involves a photoreactive group, such as a benzophenone or a diazirine, which upon UV irradiation, forms a covalent bond with nearby molecules. Amino acids like p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) incorporate both a photoreactive benzophenone and a clickable terminal alkyne, allowing for subsequent attachment of a reporter tag after photocrosslinking.[13]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-propargylglycine into a Peptide Sequence via SPPS
This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating Fmoc-L-propargylglycine into a peptide chain using standard Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-L-propargylglycine)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove residual piperidine.
-
Amino Acid Coupling (Fmoc-L-propargylglycine):
-
In a separate vial, dissolve Fmoc-L-propargylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide using reverse-phase HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Resin-Bound Peptide
This protocol describes the "click" reaction between a resin-bound peptide containing a propargylglycine residue and an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Peptide-resin containing L-propargylglycine
-
Azide-functionalized molecule (e.g., Azide-Fluor 488) (5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Solvent: DMF/H₂O mixture (e.g., 4:1 v/v)
Procedure:
-
Swell the peptide-resin in the DMF/H₂O solvent mixture.
-
In a separate vial, dissolve the azide-functionalized molecule, CuSO₄, and sodium ascorbate in the solvent mixture.
-
Add the solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours, protected from light if using a fluorescent dye.
-
Wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper salts.
-
The modified peptide can then be cleaved from the resin and purified as described in Protocol 1.
Visualizations
Workflow for Peptide Modification
The following diagram illustrates the general workflow for synthesizing a peptide with a non-natural amino acid and its subsequent modification via click chemistry.
Caption: General workflow for SPPS incorporation and subsequent click modification.
Signaling Pathway Analogy: Bioorthogonal Ligation
This diagram conceptualizes the relationship between the bioorthogonal reactive partners, analogous to a signaling pathway where a ligand binds to a receptor to elicit a specific function.
Caption: Bioorthogonal "click" reaction between a peptide and a functional molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Cas 198561-07-8,FMOC-L-PROPARGYLGLYCINE | lookchem [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Protein Labeling: Fmoc-4-azido-L-phenylalanine vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding and manipulating biological systems, the ability to site-specifically label proteins with probes such as fluorophores, affinity tags, or therapeutic agents is paramount. This guide provides an objective comparison of site-specific protein labeling using the unnatural amino acid Fmoc-4-azido-L-phenylalanine against other prominent labeling technologies. The performance of each method is evaluated based on experimental data, and detailed protocols for key experiments are provided to support your research and development endeavors.
Introduction to Site-Specific Protein Labeling
Site-specific labeling offers precise control over the location of a modification on a protein, ensuring homogeneity and preserving the protein's native function. This is a significant advantage over traditional non-specific labeling methods that target common amino acid residues like lysine or cysteine, which can lead to a heterogeneous population of labeled proteins with compromised activity.
This compound is a key building block in one of the most versatile site-specific labeling strategies. As an unnatural amino acid (UAA), it can be genetically incorporated into a protein at a specific site in response to a nonsense codon (e.g., the amber codon, UAG). The azide group on the phenylalanine analog serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions. This allows for the covalent attachment of a wide array of probes with minimal side reactions in a biological milieu.
This guide will compare the this compound-based approach with two widely used enzymatic labeling systems: HaloTag and SNAP-tag, as well as the SORT-tag method which also utilizes enzymatic ligation.
Comparative Performance of Labeling Methods
The choice of a site-specific labeling method depends on various factors, including the desired labeling efficiency, specificity, protein yield, and the experimental context (in vitro, in cells, or in vivo). The following tables summarize the quantitative performance of this compound-based labeling and its alternatives based on available literature. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary depending on the protein of interest, expression system, and specific experimental conditions.
| Method | Labeling Efficiency | Specificity | Typical Protein Yield (E. coli) | Key Advantages | Key Limitations |
| This compound (UAA Incorporation) | Variable (can be >95% with optimized systems) | High (codon-specific) | Variable (0.5 - 100 mg/L)[1][2] | Small modification, versatile "click" chemistry handle, applicable in vivo. | Can have lower protein yields, requires genetic manipulation. |
| HaloTag | ≥80%[3] | High (specific enzyme-substrate reaction) | Generally high | Fast and efficient labeling, robust and versatile platform.[4] | Large tag size (33 kDa) can affect protein function. |
| SNAP-tag | High (efficient enzymatic reaction) | High (specific enzyme-substrate reaction) | Generally high | Fast labeling kinetics, orthogonal to CLIP-tag for dual labeling.[5][6] | Large tag size (19.4 kDa) can affect protein function. |
| SORT-tag | Can be less than 1% for tagging target codons, but enrichment is efficient.[7] | High (sequence-specific enzymatic ligation) | Variable | Small recognition motif, can be used for N- or C-terminal labeling. | Requires a specific recognition sequence, can have lower efficiency. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-azido-L-phenylalanine in E. coli using Amber Codon Suppression
This protocol outlines the general steps for incorporating 4-azido-L-phenylalanine (pAzF) into a target protein in E. coli at a specific site designated by an amber (UAG) stop codon.
Materials:
-
E. coli strain engineered for UAA incorporation (e.g., containing a plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair).
-
Expression plasmid for the protein of interest with a UAG codon at the desired labeling site.
-
4-azido-L-phenylalanine (pAzF).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Inducer (e.g., IPTG for lac-based promoters).
Procedure:
-
Transformation: Transform the E. coli strain with the expression plasmid for the target protein.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium with the overnight culture to an OD600 of ~0.1.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
pAzF Addition: Add pAzF to the culture to a final concentration of 1 mM.
-
Induction: Add the inducer (e.g., IPTG to a final concentration of 1 mM) to initiate protein expression.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
-
Purification: Purify the pAzF-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing an azide group (from incorporated pAzF) with a cyclooctyne-functionalized probe.
Materials:
-
Purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in DMSO.
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification.
Procedure:
-
Reactant Preparation: Determine the concentration of the purified azide-modified protein. Prepare a stock solution of the cyclooctyne probe in DMSO (e.g., 10 mM).
-
SPAAC Reaction: In a reaction tube, add the azide-modified protein. Add a 2- to 10-fold molar excess of the cyclooctyne probe to the protein solution. Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[8]
-
Purification: Remove the unreacted probe by SEC or dialysis.
-
Analysis: Confirm the labeling by SDS-PAGE (observing a mass shift) and/or mass spectrometry.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Purified Protein
This protocol describes the labeling of a purified azide-containing protein with an alkyne-functionalized probe using a copper(I) catalyst.
Materials:
-
Purified azide-containing protein in a suitable buffer (e.g., HEPES, pH 7.4).
-
Alkyne-functionalized probe dissolved in DMSO.
-
Copper(II) sulfate (CuSO4) stock solution.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution.
-
Sodium ascorbate stock solution (freshly prepared).
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification.
Procedure:
-
Reactant Preparation: Determine the concentration of the purified azide-modified protein. Prepare stock solutions of the alkyne probe, CuSO4, THPTA, and sodium ascorbate.
-
Catalyst Preparation: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.
-
CuAAC Reaction: In the reaction tube with the azide-modified protein, add the alkyne probe (typically a 2- to 10-fold molar excess).
-
Initiation: Add the pre-mixed CuSO4/THPTA solution to the protein-probe mixture. The final concentration of copper is typically 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Remove the unreacted probe and catalyst components by SEC or dialysis against a buffer containing a chelating agent like EDTA.
-
Analysis: Confirm the labeling by SDS-PAGE and/or mass spectrometry.
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for site-specific protein labeling with 4-azido-L-phenylalanine.
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HaloTag Technology: A Versatile Platform for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 7. Tagging and Enriching Proteins Enables Cell-Specific Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Fmoc-4-azido-L-phenylalanine: A Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Fmoc-4-azido-L-phenylalanine, a key building block in peptide synthesis.[1]
While Safety Data Sheets (SDS) for this compound indicate that the substance does not meet the criteria for classification as hazardous under GHS/CLP regulations, the presence of an azide functional group necessitates careful handling and disposal considerations.[2][3] Organic azides can be energetic compounds, and the parent compound, 4-azido-L-phenylalanine, has been noted for its explosive characteristics.[4] Therefore, treating this compound with caution throughout its lifecycle is crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side protection, chemical-resistant gloves, and a lab coat.[2] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[5]
In Case of a Spill:
-
Avoid generating dust.[5]
-
For dry spills, use dry clean-up procedures.[5]
-
Carefully sweep the material and place it into a suitable, clearly labeled, and sealed container for waste disposal.[5][6]
-
Wash the spill area thoroughly with water.[5]
-
Prevent any spilled material from entering drains.[7]
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[2] Disposal regulations can vary significantly based on location.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS office. In particular, avoid contact with acids, which may liberate toxic gas, and heavy metals, which can form explosive metal azides.[4][7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions for collection and final disposal.
-
Important Considerations:
-
Do not dispose of this compound down the drain.[2]
-
Do not dispose of it in regular trash.
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 163217-43-4 | [1][2] |
| Molecular Formula | C₂₄H₂₀N₄O₄ | [1] |
| Molecular Weight | 428.5 g/mol | [1][3] |
| Recommended Storage | 2 – 8 °C | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. peptide.com [peptide.com]
- 7. carlroth.com [carlroth.com]
Personal protective equipment for handling Fmoc-4-azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-4-azido-L-phenylalanine. Adherence to these procedures is essential for ensuring a safe laboratory environment. Organic azides are energetic compounds that require careful handling due to their potential for explosive decomposition under conditions such as heat, shock, friction, or light.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the primary defense against chemical exposure. The following PPE is required when handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | - Safety glasses or goggles- Face shield- Nitrile gloves (double-gloving recommended)- Lab coat | - Use of a chemical fume hood is mandatory.- Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][2]- A blast shield is recommended, especially when handling larger quantities.[1] |
| Solution Preparation and Handling | - Safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat | - Work within a chemical fume hood.- Avoid using halogenated solvents like dichloromethane or chloroform, which can form highly explosive di- and tri-azidomethane.[1][3]- Do not use ground glass joints, which can create friction and potentially lead to detonation.[1] |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation. | - Have a spill kit appropriate for azide-containing compounds readily available. |
Operational Plan: Step-by-Step Handling Procedures
A thorough risk assessment should be conducted before beginning any work with this compound.
1. Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.[2]
-
Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[2]
-
Post a sign on the fume hood indicating that an azide experiment is in progress.[2]
-
Have all necessary equipment and reagents, including quenching solutions and waste containers, readily available.
2. Weighing:
-
Weigh the smallest amount necessary for the experiment.
-
Use non-metal spatulas (plastic or ceramic) and anti-static weighing boats to avoid friction and static discharge.[1][2]
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent.
-
Avoid solvents that are incompatible with azides, particularly halogenated solvents.[1][3]
4. Reaction Conditions:
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield and working on a small scale.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[1]
-
Aqueous Waste:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or non-metal container.[1]
-
-
Decontamination:
-
For dilute solutions (5% or less), a chemical deactivation process using nitrous acid can be employed. This should only be carried out by trained personnel in a chemical fume hood due to the formation of nitric oxide.[4]
-
A 20% aqueous solution of sodium nitrite is added to the azide solution with stirring.[4] The resulting solution should be neutralized with a dilute sodium hydroxide solution to a pH of 6-9 before being collected as hazardous waste.[4]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
